Butyltriphenylphosphonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIUDWFSVDFDDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884597 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13371-17-0 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13371-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
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| Record name | Butyltriphenylphosphonium chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Butyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Butyltriphenylphosphonium chloride (BTPC). The information presented is intended to support research, development, and application of this versatile quaternary phosphonium (B103445) salt.
Core Physicochemical Data
This compound is a white to off-white crystalline powder.[1] It is a quaternary phosphonium salt that sees use as a phase transfer catalyst in organic synthesis, which can enhance reaction rates and yields.[1] Its stability and solubility in organic solvents make it a valuable compound in the production of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄ClP | [1][2][3] |
| Molecular Weight | 354.85 g/mol | [1][3][4] |
| Melting Point | 223-230 °C | [1][2][4][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in water and methanol.[5][6] | [5][6] |
| Flash Point | >270 °C | [4] |
| Stability | Stable at room temperature in closed containers under normal storage and handling.[5] | [5] |
| CAS Number | 13371-17-0 | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are fundamental for verifying the identity, purity, and characteristics of this compound in a laboratory setting.
2.1 Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for crystalline solids.[7] Pure compounds typically exhibit a sharp melting range, while impurities tend to broaden and depress the melting range.[7]
-
Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.[8][9][10]
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[9] This is achieved by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid.[8]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7][8]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7][8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7][10]
-
Decomposition: If the sample darkens or decomposes before melting, this should be noted and recorded (e.g., 225°C d).[8]
-
2.2 Solubility Determination
Solubility testing helps to understand the polarity of a compound and select appropriate solvents for reactions, purifications, and formulations.[11][12]
-
Materials: Test tubes, spatula, vortex mixer (optional), and a range of solvents (e.g., water, methanol, diethyl ether, 5% HCl, 5% NaOH).[11][13][14]
-
Procedure:
-
Sample Addition: Approximately 25 mg of this compound is placed into a clean, dry test tube.[14]
-
Solvent Addition: 0.5 mL of the desired solvent is added to the test tube.[14]
-
Mixing: The mixture is agitated vigorously for 30 seconds using a vortex mixer or by tapping the tube.[13][14]
-
Observation: The sample is observed to see if it has completely dissolved. A substance is considered soluble if a homogenous solution forms with no visible solid particles.[11] If the compound is a liquid, miscibility is determined by the absence of distinct layers.[13]
-
Classification: The compound is classified as soluble, partially soluble, or insoluble in the tested solvent.[13] For acidic or basic compounds, solubility in aqueous acid or base involves a chemical reaction to form a more polar, water-soluble salt.[11][15]
-
2.3 Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]
-
Apparatus: FTIR spectrometer, sample holder (e.g., KBr pellet press or ATR accessory).[18]
-
Procedure (using an ATR accessory):
-
Background Scan: A background spectrum is collected without any sample present to account for atmospheric and instrumental variations.[19]
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage.
-
Sample Measurement: A pressure clamp is applied to ensure good contact between the sample and the crystal. The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[19]
-
Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned with an appropriate solvent (e.g., ethanol) and a non-abrasive wipe.
-
2.4 Synthesis of this compound
A general method for the synthesis of similar phosphonium salts involves the reaction of triphenylphosphine (B44618) with an alkyl halide.[20] A specific example for the bromide analog is provided for context.
-
Reactants: Triphenylphosphine, n-butyl bromide (for the bromide analog), and a suitable solvent like acetonitrile (B52724) or ethanol.[20][21]
-
Procedure:
-
Triphenylphosphine is dissolved in the chosen solvent in a reaction flask equipped with a condenser, under a nitrogen atmosphere.[20][21]
-
n-Butyl bromide is added dropwise to the solution.[20]
-
The reaction mixture is heated to reflux and stirred for several hours (e.g., 10-24 hours).[20][21]
-
After the reaction is complete, the mixture is cooled, which may induce crystallization of the product.[20][21]
-
The resulting solid product is collected by filtration, can be recrystallized from a suitable solvent mixture (e.g., acetonitrile/ethyl acetate) to improve purity, and is then dried under vacuum.[20]
-
Visualizations: Workflows and Relationships
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound, starting from an unknown sample.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1-Butyl)triphenylphosphonium chloride 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Phosphonium, butyltriphenyl-, chloride (1:1) | C22H24ClP | CID 166797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for synthesis 13371-17-0 [sigmaaldrich.com]
- 5. Butyl(triphenyl)phosphonium chloride | CAS#:13371-17-0 | Chemsrc [chemsrc.com]
- 6. 1779-51-7 CAS MSDS (Butyltriphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. youtube.com [youtube.com]
- 13. saltise.ca [saltise.ca]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. photometrics.net [photometrics.net]
- 18. mse.washington.edu [mse.washington.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Page loading... [guidechem.com]
- 21. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
Butyltriphenylphosphonium Chloride: A Comprehensive Technical Guide
CAS Number: 13371-17-0
An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Butyltriphenylphosphonium Chloride.
Introduction
This compound is a quaternary phosphonium (B103445) salt that serves as a versatile and crucial reagent in modern organic synthesis.[1] Its utility stems primarily from its roles as a precursor to Wittig reagents for olefination reactions and as an effective phase-transfer catalyst.[2] This guide provides a detailed overview of its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][3] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[4] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13371-17-0 | [1][3] |
| Molecular Formula | C₂₂H₂₄ClP | [1][3] |
| Molecular Weight | 354.85 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 223-226 °C | |
| Flash Point | >270 °C | |
| Solubility | Soluble in water and methanol. | [4] |
| Purity | ≥ 98% (Assay by titration) | [1] |
Synthesis of Butyltriphenylphosphonium Salts
While the direct synthesis of this compound is not readily detailed in the provided search results, a common and analogous method involves the quaternization of triphenylphosphine (B44618) with an appropriate butyl halide. A representative protocol for the synthesis of the closely related Butyltriphenylphosphonium bromide is provided below. This can be adapted for the chloride salt by using a butyl chloride derivative, though reaction conditions might require optimization.
Experimental Protocol: Synthesis of Butyltriphenylphosphonium Bromide
This protocol is adapted from a patented method for the synthesis of Butyltriphenylphosphonium bromide.[5]
Materials:
-
Triphenylphosphine (1 mol)
-
n-Butyl bromide (1 mol)
-
Ethanol (1000 mL)
-
Anion exchange resin (e.g., 201*7, 3g)[5]
-
2L four-hole boiling flask
-
Reflux condenser
-
Stirrer
-
Nitrogen source
Procedure:
-
To a 2L four-hole boiling flask under a nitrogen atmosphere, add 1 mol of triphenylphosphine, 1000 mL of ethanol, and 3g of anion exchange resin.[5]
-
Heat the mixture to reflux with stirring.[5]
-
Slowly add 1 mol of n-butyl bromide dropwise over approximately 6 hours.[5]
-
Continue refluxing and stirring for 24 hours after the addition is complete.[5]
-
After the reaction, cool the solution to 20 °C and filter off the catalyst.[5]
-
Place the mother liquor in a refrigerator to induce crystallization.[5]
-
Filter the resulting crystals at subzero temperatures (-15 °C).[5]
-
Dry the product at 65 °C to yield Butyltriphenylphosphonium bromide.[5]
Logical Workflow for Synthesis:
Caption: Synthesis workflow for Butyltriphenylphosphonium bromide.
Applications in Organic Synthesis
Wittig Reaction
This compound is a key precursor for the generation of the corresponding phosphorus ylide, a Wittig reagent.[2] This reagent is instrumental in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[2] The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
Experimental Protocol: General Wittig Reaction
The following is a general procedure adapted from protocols using benzyltriphenylphosphonium (B107652) chloride, which can be modified for this compound.[6][7]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Strong base (e.g., 50% NaOH solution, n-butyllithium)[6]
-
Reaction tube or flask
-
Stirring apparatus
Procedure:
-
In a reaction vessel, dissolve the this compound and the carbonyl compound in a suitable solvent like dichloromethane.[6][7]
-
With vigorous stirring, add the strong base dropwise to the mixture. The base deprotonates the phosphonium salt to form the reactive ylide in situ.[6]
-
Continue to stir the reaction mixture vigorously for a specified time (e.g., 30 minutes to overnight) to allow the reaction to proceed.[6][8]
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).[6]
-
Remove the solvent under reduced pressure to yield the crude alkene product.
-
Purify the product by recrystallization or column chromatography.[6]
Signaling Pathway for the Wittig Reaction:
Caption: The reaction pathway of the Wittig olefination.
Phase-Transfer Catalysis
This compound is an effective phase-transfer catalyst (PTC).[1] PTCs facilitate the reaction between reactants located in different immiscible phases (typically aqueous and organic) by transporting one of the reactants, usually an anion, into the phase where the other reactant is present.[2] This enhances reaction rates and allows for milder reaction conditions.
Experimental Protocol: General Phase-Transfer Catalysis
This is a generalized protocol for a nucleophilic substitution reaction using a PTC.[9]
Materials:
-
Organic substrate (e.g., 1-chlorobutane)
-
Nucleophile in aqueous solution (e.g., sodium hydroxide)
-
This compound (catalytic amount, e.g., 0.05 equivalents)[9]
-
Organic solvent (e.g., toluene)[9]
-
Reaction flask with condenser and stirrer
Procedure:
-
In a reaction flask, dissolve the organic substrate and a catalytic amount of this compound in the organic solvent.[9]
-
Add the aqueous solution of the nucleophile.[9]
-
Heat the biphasic mixture to the desired reaction temperature (e.g., 90-100 °C) with vigorous stirring.[9]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).
-
After completion, cool the mixture to room temperature and separate the aqueous and organic layers.[9]
-
Wash the organic layer with water and brine.[9]
-
Dry the organic layer over an anhydrous salt.[9]
-
Remove the solvent to obtain the crude product, which can be further purified if necessary.[9]
Diagram of Phase-Transfer Catalysis Mechanism:
Caption: Mechanism of phase-transfer catalysis.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4][10] Work should be conducted in a well-ventilated area or a fume hood.[4]
Toxicological Data:
| Route | Species | Value | Reference |
| Oral LD₅₀ | Rat | 320 mg/kg |
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[10]
-
If on Skin: Wash with plenty of soap and water.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10]
Conclusion
This compound is a highly valuable reagent in organic chemistry, offering efficient routes for alkene synthesis and enabling reactions in biphasic systems. Its predictable reactivity and stability make it a reliable choice for both academic research and industrial applications. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding to support its effective and safe use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Characterization of Butyltriphenylphosphonium Chloride: A Technical Guide
This technical guide provides an in-depth overview of the spectral data for Butyltriphenylphosphonium chloride (C₂₂H₂₄ClP), a versatile quaternary phosphonium (B103445) salt utilized as a phase transfer catalyst in various organic syntheses.[1][2] For researchers, scientists, and professionals in drug development, accurate spectroscopic analysis is crucial for identity confirmation, purity assessment, and quality control. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for their acquisition.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1.1: ¹H and ¹³C NMR Spectral Data
The NMR data presented is based on spectra of the analogous compound, Butyltriphenylphosphonium bromide, in CDCl₃, and is expected to be nearly identical for the chloride salt.[3][4]
| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.70 - 7.90 (m, 15H) | Ar-H (Triphenyl) | 135.0 (d) | Ar-C (para) |
| 3.40 - 3.60 (m, 2H) | CH₂ -P | 133.5 (d) | Ar-C (ortho) |
| 1.60 - 1.75 (m, 2H) | CH₂ -CH₂-P | 130.0 (d) | Ar-C (meta) |
| 1.45 - 1.60 (m, 2H) | CH₂ -CH₃ | 118.5 (d) | Ar-C (ipso, C-P) |
| 0.95 (t, 3H) | CH₂-CH₃ | 29.5 (d) | CH₂ -P |
| 24.0 (d) | CH₂ -CH₂-P | ||
| 23.5 | CH₂ -CH₃ | ||
| 13.5 | CH₂-CH₃ |
m = multiplet, t = triplet, d = doublet (due to P-C coupling)
Table 1.2: Infrared (IR) Spectroscopy Data
Key absorption bands observed in the IR spectrum. Data is referenced from the bromide analogue and typical phosphonium salt spectra.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3080 | C-H Stretch | Aromatic (Ar-H) |
| 2950 - 2970 | C-H Stretch | Aliphatic (CH₃) |
| 2860 - 2880 | C-H Stretch | Aliphatic (CH₂) |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1480 - 1500 | C=C Stretch | Aromatic Ring |
| 1430 - 1440 | P-C Stretch | Phenyl-Phosphorus |
| 1100 - 1120 | P-C Stretch | Phenyl-Phosphorus |
| 720 - 760 | C-H Bend | Aromatic (out-of-plane) |
| 680 - 700 | C-H Bend | Aromatic (out-of-plane) |
Table 1.3: Mass Spectrometry (MS) Data
The mass spectrum is dominated by the cationic species.
| Parameter | Value | Notes |
| Molecular Formula (Cation) | C₂₂H₂₄P⁺ | Butyltriphenylphosphonium |
| Calculated m/z (Exact Mass) | 319.1610 | For the [M]⁺ cation |
| Ionization Mode | ESI+ | Electrospray Ionization (Positive) |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation and analysis of a sample for solution-state NMR.[6][7]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[8]
-
Deuterated chloroform (B151607) (CDCl₃, 99.8%+)
-
5 mm NMR tubes
-
Glass vial
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the required amount of this compound into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] Cap the vial and vortex gently until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[7] Avoid introducing any solid particles.
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol (B145695) or isopropanol (B130326) to remove any fingerprints or dust. Cap the tube securely.
-
Instrument Setup: Insert the sample into the NMR spectrometer's autosampler or magnet.
-
Acquisition:
-
Locking & Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[6]
-
Tuning: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Parameter Setup: Set up standard acquisition parameters for both ¹H (e.g., 16 scans, 2-second relaxation delay) and ¹³C (e.g., 1024 scans, 2-second relaxation delay) experiments.
-
-
Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum accordingly (δ 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the thin solid film method for analyzing a solid sample.[9]
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
This compound (~10-20 mg)
-
Volatile solvent (e.g., Dichloromethane (B109758) or Acetone)[9]
-
FTIR-transparent salt plates (e.g., NaCl or KBr)
-
Small beaker or vial
-
Pasteur pipette
Procedure:
-
Solution Preparation: Place a small amount (~10-20 mg) of the solid sample into a small beaker. Add a few drops of dichloromethane to completely dissolve the solid.
-
Film Casting: Obtain a clean, dry salt plate. Using a Pasteur pipette, place one or two drops of the prepared solution onto the center of the salt plate.[9]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the resulting film is too thin (weak absorbance), add another drop of the solution and let it evaporate. If it is too thick (peaks are flat-topped), clean the plate with acetone (B3395972) and prepare a more dilute solution.[9]
-
Sample Analysis: Place the salt plate into the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
-
Cleaning: After analysis, clean the salt plate thoroughly with dry acetone and return it to a desiccator for storage.
Mass Spectrometry (MS)
This protocol outlines a general procedure for analyzing a phosphonium salt using Electrospray Ionization (ESI).
Objective: To determine the mass-to-charge ratio (m/z) of the intact cation.
Materials:
-
This compound (~1 mg)
-
High-purity solvent (e.g., Methanol (B129727) or Acetonitrile)
-
1.5 mL microcentrifuge tube
-
Micropipettes
-
Syringe and infusion pump (for direct infusion) or LC system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) by dissolving a small amount of this compound in methanol or acetonitrile (B52724) in a microcentrifuge tube.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Set the ionization source to positive electrospray mode (ESI+).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature. For phosphonium salts, these are typically in the range of 2-4 kV for the capillary and 20-40 V for the cone/fragmentor voltage.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu) to observe the parent cation.
-
Data Analysis: Identify the peak corresponding to the Butyltriphenylphosphonium cation ([C₂₂H₂₄P]⁺) at the expected m/z of approximately 319.16. The high-resolution mass should be within 5 ppm of the calculated exact mass.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical entity like this compound, from sample preparation to final structure elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Butyltriphenylphosphonium bromide(1779-51-7) 1H NMR [m.chemicalbook.com]
- 4. Butyltriphenylphosphonium bromide(1779-51-7) 13C NMR [m.chemicalbook.com]
- 5. Butyltriphenylphosphonium bromide(1779-51-7) IR Spectrum [m.chemicalbook.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Solubility of Butyltriphenylphosphonium Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyltriphenylphosphonium chloride in various organic solvents. This compound is a quaternary phosphonium (B103445) salt widely utilized as a phase transfer catalyst, and its solubility is a critical parameter for its application in organic synthesis, catalysis, and materials science. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, improving yields, and ensuring process efficiency.
Core Concepts: Solubility of Quaternary Phosphonium Salts
Quaternary phosphonium salts, such as this compound, are ionic compounds. Their solubility is governed by the principle of "like dissolves like." Generally, they exhibit good solubility in polar solvents that can effectively solvate both the cation and the anion.[1][2][3] The large, bulky triphenylphosphine (B44618) group contributes to some lipophilicity, which can influence its solubility in less polar organic solvents.
Qualitative Solubility Profile
Multiple sources indicate that this compound is soluble in polar organic solvents and water.[2][4] Specifically, it is known to be soluble in methanol.[2] Conversely, it is expected to have low solubility or be insoluble in non-polar hydrocarbon and ether solvents. This general solubility profile makes it a versatile catalyst in a variety of reaction media.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetone | |||
| Tetrahydrofuran (THF) | |||
| Dichloromethane (DCM) | |||
| Chloroform | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane | |||
| Diethyl Ether |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6][7] This protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any remaining solid particles. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the melting point of the salt (225-229 °C).[1] A temperature range of 60-80°C is generally suitable for most common organic solvents.
-
Continue heating until all the solvent has evaporated and a constant weight of the dried solid is achieved.
-
-
Data Analysis:
-
Cool the evaporation dish in a desiccator to room temperature before weighing.
-
Weigh the evaporation dish with the dried this compound.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. CAS 1779-51-7: Butyltriphenylphosphonium bromide [cymitquimica.com]
- 4. Butyl(triphenyl)phosphonium chloride | CAS#:13371-17-0 | Chemsrc [chemsrc.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition profile of Butyltriphenylphosphonium chloride. The information is compiled from publicly available data and research articles, offering insights into its thermal properties, decomposition products, and potential decomposition mechanisms. This document is intended to serve as a valuable resource for professionals working with this compound in various research and development settings.
Physicochemical Properties
This compound is a quaternary phosphonium (B103445) salt with the chemical formula C₂₂H₂₄ClP. It is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₄ClP | [1] |
| Molecular Weight | 354.85 g/mol | [1] |
| Melting Point | 223-229 °C | [1][2] |
| Flash Point | >270 °C | [2][3] |
| Decomposition Temperature | >265 °C | [4] |
| Appearance | White to off-white crystalline powder | [1] |
Thermal Stability Analysis
A key study on montmorillonite (B579905) clay modified with Butyltriphenylphosphonium (BTPP) cations indicates that the onset temperature of decomposition for the BTPP-modified clay is approximately 300°C.[4] This suggests a high thermal stability for the Butyltriphenylphosphonium moiety. It is important to note that the clay matrix can influence the thermal decomposition profile.
General studies on phosphonium salts have demonstrated that they are typically more thermally stable than their nitrogen-based quaternary ammonium (B1175870) counterparts.[5] The thermal stability of phosphonium salts is also influenced by the nature of the anion, with chlorides being potentially less stable than other anions due to the nucleophilic character of the chloride ion.
Thermal Decomposition
Upon thermal decomposition, this compound is expected to break down into several smaller molecules. The hazardous decomposition products identified include:
-
Hydrogen chloride (HCl)
-
Phosphine (PH₃)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Oxides of phosphorus[4]
The thermal decomposition of alkyltriphenylphosphonium halides can proceed through several pathways, primarily involving nucleophilic attack by the chloride anion or elimination reactions. The following diagram illustrates a plausible decomposition pathway for this compound.
Caption: Plausible decomposition pathways of this compound.
The decomposition can be initiated by either a nucleophilic substitution (SN2) reaction, where the chloride ion attacks the butyl group to yield triphenylphosphine and 1-chlorobutane, or a Hofmann elimination reaction, where the chloride ion acts as a base, abstracting a proton from the butyl group to form triphenylphosphine hydrochloride and butene. These primary products can then undergo further pyrolysis at higher temperatures to yield the final observed decomposition products.
Experimental Protocols
The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound.
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric curve, DTG), and the percentage of weight loss at different temperature ranges.
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) with a constant flow rate.
-
Temperature Program: The sample is typically subjected to a heat-cool-heat cycle. For example, heated from ambient to a temperature above its melting point, cooled down, and then reheated. A typical heating/cooling rate is 10 °C/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events such as melting, crystallization, and decomposition.
The following diagram illustrates a typical experimental workflow for the thermal analysis of a solid sample like this compound.
Caption: A typical workflow for TGA and DSC analysis.
Summary of Key Thermal Data
The following table summarizes the key thermal data for this compound and related materials discussed in this guide.
Table 2: Summary of Thermal Data
| Parameter | Value | Compound/Material | Notes | Reference(s) |
| Melting Point | 223-229 °C | This compound | Endothermic transition | [1][2] |
| Onset of Decomposition | >265 °C | This compound | From safety data | [4] |
| Onset of Decomposition | ~300 °C | Butyltriphenylphosphonium-modified montmorillonite | In a clay matrix | [4] |
Conclusion
This compound exhibits good thermal stability, with a decomposition onset temperature reported to be above 265 °C, and likely around 300 °C as suggested by studies on its modified clay composites. Its decomposition is a complex process that can proceed through multiple pathways, leading to the formation of various volatile and solid products. For researchers, scientists, and drug development professionals, a thorough understanding of its thermal behavior is crucial for safe handling, storage, and application in thermally sensitive processes. It is recommended to perform specific thermal analysis under the conditions relevant to the intended application to obtain precise data for risk assessment and process optimization.
References
In-Depth Technical Guide: Safety and Handling of Butyltriphenylphosphonium Chloride
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Butyltriphenylphosphonium chloride, a common reagent in organic synthesis.
Chemical and Physical Properties
This compound is a quaternary phosphonium (B103445) salt. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 13371-17-0 | |
| Molecular Formula | C22H24ClP | |
| Molecular Weight | 354.86 g/mol | |
| Appearance | Off-white powder/solid | |
| Melting Point | 223 - 227 °C (433.4 - 440.6 °F) | |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal conditions. Hygroscopic. | [2] |
| Incompatibilities | Strong oxidizing agents, bases. | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of phosphorus, Phosphorus trihydride (phosphine), Hydrogen chloride gas. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The GHS classification is summarized in the table below.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
Pictograms:
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | Clean mouth with water. Get medical attention. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin and Body Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
-
Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[5]
Storage and Handling
-
Handling : Use only under a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[5] Avoid dust formation.[4]
-
Storage : Keep container tightly closed in a dry and well-ventilated place.[4] Store under an inert atmosphere.[4] This material is hygroscopic.[2]
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required.
-
Environmental Precautions : Should not be released into the environment.[4]
-
Methods for Containment and Cleaning Up : Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]
Experimental Protocol: Wittig Reaction
The following is a representative protocol for a Wittig reaction using a phosphonium salt like this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Ylide Formation :
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a dry reaction flask equipped with a magnetic stir bar.
-
Add anhydrous solvent to the flask and cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction :
-
Dissolve the aldehyde or ketone in a minimal amount of anhydrous solvent.
-
Add the carbonyl compound solution dropwise to the ylide solution at the same low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate amount of time, monitoring the reaction by TLC.
-
-
Work-up and Purification :
-
Quench the reaction by the slow addition of a saturated aqueous solution (e.g., ammonium (B1175870) chloride).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Diagram 2: Health Hazards and First-Aid
Caption: Health hazards of this compound and corresponding first-aid.
References
Methodological & Application
Application Notes and Protocols for Butyltriphenylphosphonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Butyltriphenylphosphonium Chloride as a phase transfer catalyst (PTC) in organic synthesis. This versatile catalyst is effective in promoting reactions between reactants in immiscible phases, leading to increased reaction rates, higher yields, and milder reaction conditions.[1] Its applications are particularly relevant in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules.
Overview of this compound as a Phase Transfer Catalyst
Chemical Structure and Properties:
-
Synonyms: this compound
-
CAS Number: 13371-17-0
-
Molecular Formula: C₂₂H₂₄ClP
-
Molecular Weight: 354.85 g/mol
-
Appearance: White to off-white crystalline powder
-
Melting Point: 225 - 229 °C
-
Solubility: Soluble in water, chloroform, and methanol.
Mechanism of Action:
Phase transfer catalysis facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic). The Butyltriphenylphosphonium cation [(C₄H₉)(C₆H₅)₃P]⁺ acts as a "shuttle" for anions. The lipophilic butyl and phenyl groups allow the cation to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, where the anion can react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle.
References
Application Notes and Protocols: Butyltriphenylphosphonium Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltriphenylphosphonium chloride (BTPPC) is a versatile quaternary phosphonium (B103445) salt with significant applications in the synthesis of pharmaceutical intermediates. Its utility stems primarily from its role as a precursor to phosphorus ylides for Wittig reactions and as an efficient phase-transfer catalyst. These functionalities enable the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of BTPPC in key synthetic transformations relevant to pharmaceutical development.
Application as a Wittig Reagent Precursor in Prostaglandin (B15479496) Synthesis
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, a common structural motif in a vast array of pharmaceutical compounds, including prostaglandins. Prostaglandins are a class of lipid compounds involved in various physiological processes and are the basis for several drugs used to treat conditions like glaucoma and ulcers. In the synthesis of prostaglandin analogues, the formation of a specific side chain is often accomplished via a Wittig reaction. This compound can be used to generate the necessary phosphorus ylide for the introduction of a butyl group into the molecular scaffold.
Experimental Protocol: Synthesis of a Prostaglandin F2α Analogue Intermediate
This protocol outlines the synthesis of a key intermediate for a Prostaglandin F2α analogue, focusing on the Wittig olefination step to introduce the α-side chain. The reaction involves the deprotonation of a phosphonium salt, analogous to what would be formed from BTPPC, to generate the ylide, which then reacts with a lactol intermediate.[1]
Step 1: Ylide Formation
-
In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at room temperature.
-
Stir the resulting red-orange mixture for 1-2 hours at room temperature to ensure complete formation of the phosphorus ylide.
Step 2: Wittig Reaction
-
In a separate flask, dissolve the prostaglandin lactol intermediate (1.0 equivalent) in anhydrous DMSO.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the lactol intermediate to the ylide solution via a cannula.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Acidify the mixture to a pH of 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired prostaglandin intermediate.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Ylide Formation | (4-carboxybutyl)triphenylphosphonium bromide | - | NaH | DMSO | 1-2 | Room Temp. | - |
| Wittig Reaction | Phosphorus Ylide | Prostaglandin Lactol | - | DMSO | 4-12 | 0 to Room Temp. | 55-80[1] |
Workflow and Reaction Mechanism
Caption: Workflow for the Wittig reaction using BTPPC.
Application as a Phase-Transfer Catalyst in N-Alkylation of Heterocyclic Intermediates
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[2] In pharmaceutical synthesis, many reactions involve an aqueous-soluble nucleophile and an organic-soluble electrophile. This compound is an effective phase-transfer catalyst that facilitates the transport of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs.[2] This is particularly useful for the N-alkylation of heterocyclic compounds, which are core structures in many drugs, including antihypertensives and antivirals.
Experimental Protocol: N-Alkylation of a Tetrazole Intermediate
This protocol describes a general procedure for the N-alkylation of a tetrazole-containing intermediate, a common step in the synthesis of angiotensin II receptor blockers (a class of antihypertensive drugs).
-
To a stirred solution of the tetrazole intermediate (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) in a biphasic solvent system of toluene (B28343) and water (1:1), add this compound (0.05 equivalents).
-
Heat the mixture to 60-80 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature and stir vigorously for 6-12 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the N-alkylated product.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Time (h) | Temperature (°C) | Yield (%) |
| Tetrazole Intermediate | Alkyl Halide | BTPPC (5 mol%) | K₂CO₃ | Toluene/Water | 6-12 | 60-80 | 85-95 (Typical) |
Phase-Transfer Catalysis Workflow
Caption: Workflow of Phase-Transfer Catalysis with BTPPC.
Application as an Ionic Liquid in Pharmaceutical Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining attention as "green" solvents and catalysts in chemical synthesis due to their low vapor pressure, high thermal stability, and tunable properties.[3] this compound can serve as a precursor for the synthesis of various phosphonium-based ionic liquids. These ILs can act as both the solvent and catalyst in pharmaceutical synthesis, potentially leading to improved reaction rates, yields, and easier product separation.
While specific, detailed industrial-scale protocols for pharmaceutical synthesis using BTPPC-derived ionic liquids are not widely published in the public domain, the principles can be applied to various reaction types.
Potential Applications
-
Heck Coupling Reactions: Phosphonium-based ionic liquids can be effective media for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of many APIs.
-
Enzymatic Reactions: The unique properties of ionic liquids can enhance the stability and activity of enzymes used in biocatalytic transformations for the synthesis of chiral pharmaceutical intermediates.
-
Multicomponent Reactions: The high polarity and solvating power of ionic liquids can be advantageous for one-pot multicomponent reactions, streamlining synthetic routes to complex molecules.
Logical Relationship in Ionic Liquid Synthesis and Application
Caption: Logical flow from BTPPC to its application as an ionic liquid.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its application as a Wittig reagent precursor enables the precise formation of alkenes, crucial for molecules like prostaglandins. As a phase-transfer catalyst, it facilitates reactions between immiscible phases, significantly improving the efficiency of processes such as N-alkylation of heterocyclic compounds. Furthermore, its potential as a precursor for task-specific ionic liquids opens up avenues for greener and more efficient synthetic methodologies. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: Butyltriphenylphosphonium Chloride as an Ionic Liquid in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltriphenylphosphonium chloride ([BTPP]Cl) is a quaternary phosphonium (B103445) salt which, in its molten state at elevated temperatures, functions as an ionic liquid. Its notable thermal stability and potential electrochemical properties position it as a candidate for a range of electrochemical applications. These applications include, but are not limited to, electrodeposition of metals, electrosynthesis of organic and inorganic compounds, and as a stable electrolyte in high-temperature battery systems. This document provides a comprehensive overview of its characteristics, alongside detailed methodologies for its synthesis, purification, and application in standard electrochemical techniques.
Physicochemical and Electrochemical Properties
While specific experimental data for molten this compound is not extensively available in the reviewed literature, its general properties can be inferred from data on analogous phosphonium-based ionic liquids.
Table 1: Physicochemical and Electrochemical Properties of this compound and Related Compounds
| Property | Value/Range | Remarks |
| Molecular Formula | C₂₂H₂₄ClP | - |
| Molecular Weight | 354.85 g/mol | - |
| Melting Point | 225 - 229 °C | |
| Thermal Stability (TGA) | > 300 °C | Based on data for similar phosphonium ionic liquids. The long-term thermal stability may be lower under operational conditions. |
| Electrochemical Window | Estimated: 2.0 - 3.0 V | This is an estimated range based on the electrochemical behavior of the chloride anion (anodic limit) and the phosphonium cation (cathodic limit). |
| Ionic Conductivity | Estimated: 1 - 10 mS/cm | This property is highly dependent on the operating temperature. The provided range is an estimation based on data for other molten phosphonium salts. |
Disclaimer: The electrochemical window and ionic conductivity values are estimations derived from structurally similar compounds. It is imperative that these parameters are experimentally determined for this compound to ensure accuracy in any application.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure adapted from established methods for the synthesis of similar phosphonium salts.
Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
1-Chlorobutane (B31608) (BuCl)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Add a molar excess (typically 1.2 equivalents) of 1-chlorobutane to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may either precipitate as a solid or separate as an oil.
-
If a solid precipitate forms, it should be collected by filtration and washed with anhydrous hexane.
-
If an oil is formed, the supernatant toluene should be decanted, and the remaining oil washed multiple times with anhydrous hexane.
-
The crude product should be recrystallized from hot ethyl acetate, with the addition of a minimal amount of a co-solvent such as ethanol (B145695) if required for complete dissolution. The solution should be cooled slowly to promote the formation of well-defined crystals.
-
The recrystallized product is then collected by filtration, washed with cold ethyl acetate, and dried under vacuum at a temperature well below its melting point (e.g., 80-100 °C) for several hours to remove all residual solvents.
Purification for Electrochemical Applications
For electrochemical studies, the purity of the ionic liquid is of paramount importance, as even trace impurities can significantly influence the experimental results.
Materials:
-
Synthesized this compound
-
Activated charcoal
-
Alumina (B75360) (neutral, Brockmann I)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous ethyl acetate
-
Anhydrous hexane
Procedure:
-
Dissolve the synthesized [BTPP]Cl in a minimum volume of hot, anhydrous dichloromethane.
-
Add a small quantity of activated charcoal to the solution and stir for 1-2 hours to adsorb colored impurities.
-
Filter the hot solution through a pad of celite or a fine porosity fritted glass funnel to remove the activated charcoal.
-
Concentrate the filtrate under reduced pressure to yield the crude salt.
-
For enhanced purification, dissolve the salt in a minimal volume of anhydrous DCM and pass it through a short column packed with activated neutral alumina.
-
Elute the product from the column using anhydrous DCM.
-
Remove the solvent from the eluate under reduced pressure.
-
Recrystallize the purified salt from a mixture of anhydrous ethyl acetate and hexane.
-
The final product must be dried under high vacuum at an elevated temperature (e.g., 100-120 °C) for a minimum of 24 hours to ensure the complete removal of volatile impurities and water. The purity should be verified by ¹H and ³¹P NMR spectroscopy and confirmed by obtaining a featureless cyclic voltammogram over a wide potential range.
Cyclic Voltammetry of Ferrocene (B1249389) in Molten [BTPP]Cl
This protocol details a standard procedure for determining the electrochemical window of the ionic liquid and for studying the behavior of a well-characterized redox couple, ferrocene/ferrocenium, within the molten salt.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell designed for high-temperature operation
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl in a suitable non-aqueous electrolyte, connected via a salt bridge, or a quasi-reference electrode such as a silver or platinum wire)
-
Counter electrode (e.g., platinum wire or mesh)
-
Inert atmosphere glovebox or Schlenk line
-
Heating mantle or a temperature-controlled oven for the electrochemical cell
Procedure:
-
Electrolyte Preparation: A known quantity of purified [BTPP]Cl is placed into the electrochemical cell. The cell is then heated to a temperature above the melting point of the salt (e.g., 240-250 °C) under a dry, inert atmosphere (e.g., argon or nitrogen) to form the molten electrolyte.
-
Analyte Addition: A small, weighed amount of ferrocene is added to the molten electrolyte to achieve a concentration of approximately 5-10 mM. The solution is stirred until the ferrocene is fully dissolved.
-
Electrochemical Measurement:
-
The working electrode should be polished with alumina slurry, followed by sonication in ethanol, and then thoroughly dried before being introduced into the cell.
-
The three-electrode assembly is carefully positioned within the molten electrolyte.
-
A cyclic voltammogram of the neat ionic liquid is recorded to establish the electrochemical window. The potential is scanned from an initial value (e.g., 0 V) towards positive potentials until a significant anodic current is observed, then the scan direction is reversed towards negative potentials until a significant cathodic current is observed, and finally, the scan is returned to the initial potential.
-
Cyclic voltammograms of the ferrocene solution are then recorded at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
-
Data Analysis:
-
The anodic and cathodic limits of the electrochemical window are determined from the voltammogram of the neat ionic liquid.
-
From the voltammograms of the ferrocene solution, the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc) are measured.
-
The half-wave potential (E₁/₂) is calculated as the average of the peak potentials: (Epa + Epc)/2.
-
The reversibility of the ferrocene/ferrocenium redox couple is assessed by analyzing the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).
-
Electrodeposition of Copper from Molten [BTPP]Cl
This protocol provides a general methodology for the electrodeposition of copper from a molten [BTPP]Cl electrolyte.
Materials:
-
Purified this compound
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
-
Working electrode (e.g., platinum, glassy carbon, or a suitable substrate for deposition such as a copper or steel plate)
-
Counter electrode (a high-purity copper wire or plate)
-
Reference electrode (Ag/AgCl or a suitable quasi-reference electrode)
Procedure:
-
Electrolyte Preparation: In an inert atmosphere, the purified [BTPP]Cl is melted in the electrochemical cell at an appropriate temperature (e.g., 240-250 °C).
-
Copper Salt Addition: A known concentration of the copper salt (e.g., 0.1 M CuCl) is dissolved in the molten ionic liquid. The mixture is stirred until a homogeneous solution is achieved.
-
Electrochemical Deposition:
-
The working electrode (substrate) is thoroughly cleaned and prepared for deposition.
-
The three-electrode cell is assembled.
-
Cyclic voltammetry is performed to identify the reduction potential of the copper species in the molten salt.
-
Potentiostatic deposition is carried out by applying a constant potential that is slightly more negative than the observed reduction potential for a predetermined duration. Alternatively, galvanostatic deposition can be performed by applying a constant current density.
-
-
Deposit Characterization:
-
Following deposition, the working electrode is carefully removed from the cell and allowed to cool under an inert atmosphere.
-
The electrode is rinsed with a suitable solvent (e.g., acetonitrile) to remove any adhering ionic liquid.
-
The morphology and elemental composition of the deposited copper layer are characterized using techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX).
-
Mandatory Visualizations
Logical Workflow for Electrochemical Experimentation
Caption: Workflow for the preparation and electrochemical application of [BTPP]Cl.
Signaling Pathway for Electrochemical Analysis
Caption: Relationship of components in an electrochemical measurement using [BTPP]Cl.
Safety and Handling
-
Toxicity: this compound is classified as harmful if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a laboratory coat.
-
High-Temperature Operation: Experiments involving molten salts at elevated temperatures present a significant risk of severe burns. The use of appropriate thermal protection, such as insulated gloves and face shields, is mandatory. All high-temperature procedures should be conducted in a well-ventilated area or within a fume hood.
-
Inert Atmosphere: Phosphonium salts can be hygroscopic and may undergo degradation upon reaction with atmospheric moisture and oxygen, particularly at high temperatures. The purified ionic liquid should be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or under an argon or nitrogen blanket).
-
Disposal: Waste ionic liquid and any solutions containing it must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound offers potential as a high-temperature ionic liquid for a variety of electrochemical applications. While a more comprehensive experimental investigation of its electrochemical properties is necessary for a complete assessment, the protocols provided for its synthesis, purification, and use in cyclic voltammetry and electrodeposition serve as a robust starting point for researchers interested in exploring its utility. The high melting point of this salt necessitates the use of specialized high-temperature experimental setups. However, its anticipated wide electrochemical window and excellent thermal stability may provide significant advantages in specific applications where conventional electrolytes are inadequate.
Application Notes and Protocols: Butyltriphenylphosphonium Chloride in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the mechanism and applications of Butyltriphenylphosphonium chloride (BTPPC) as a phase transfer catalyst. This compound is a quaternary phosphonium (B103445) salt that has demonstrated high efficiency in facilitating reactions between immiscible phases, leading to increased reaction rates, higher yields, and milder reaction conditions. These characteristics make it a valuable tool in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This application note details the mechanism of action of BTPPC, provides quantitative data for key reactions, and offers detailed experimental protocols for its use in various organic transformations.
Introduction to Phase Transfer Catalysis and this compound
Phase transfer catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The phase transfer catalyst acts as a shuttle, transporting one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction occurs.[1] This overcomes the insolubility barrier of the reactants, leading to significantly enhanced reaction rates.
This compound (BTPPC) is a quaternary phosphonium salt that is an effective phase transfer catalyst. Its lipophilic triphenylphosphine (B44618) and butyl groups contribute to its solubility in organic solvents, while the positively charged phosphorus atom can form an ion pair with an anion. This structure allows BTPPC to efficiently extract anions from the aqueous phase into the organic phase. Compared to some quaternary ammonium (B1175870) salts, phosphonium salts like BTPPC can offer greater thermal stability, making them suitable for reactions requiring elevated temperatures.
Mechanism of Action
The catalytic cycle of this compound in a typical liquid-liquid phase transfer catalysis system involves the following steps:
-
Anion Exchange: In the aqueous phase, the Butyltriphenylphosphonium cation ([Ph₃PBu]⁺) exchanges its chloride anion for the reactant anion (Y⁻) to form a lipophilic ion pair, [Ph₃PBu]⁺Y⁻.
-
Phase Transfer: The newly formed ion pair, being soluble in the organic phase, migrates across the phase boundary.
-
Reaction in Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive and reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).
-
Catalyst Regeneration: The Butyltriphenylphosphonium cation then pairs with the newly formed anion (X⁻) to form [Ph₃PBu]⁺X⁻. This ion pair, still being organic-soluble, can then migrate back to the aqueous phase to restart the catalytic cycle by exchanging X⁻ for another Y⁻.
Applications and Quantitative Data
This compound is a versatile catalyst for a variety of organic reactions. Below are some key applications with quantitative data.
Nucleophilic Substitution Reactions: Synthesis of Nitriles
The synthesis of nitriles from alkyl halides is a fundamental C-C bond-forming reaction. Phase transfer catalysis is particularly effective for this transformation, especially when using alkali metal cyanides which are insoluble in most organic solvents.
| Substrate | Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Veratryl chloride | NaCN | 1-10 | Toluene/Water | 50-95 | 1-5 | Veratryl cyanide | >90 |
| 1-Bromooctane | KCN | 5 | Toluene/Water | 100 | 6 | Octyl cyanide | 92 |
| Benzyl (B1604629) chloride | NaCN | 2 | Dichloromethane (B109758)/Water | 25 | 2 | Benzyl cyanide | 95 |
Note: Data for similar phosphonium and ammonium catalysts are included to demonstrate typical reaction conditions and yields, as specific data for BTPPC in all cases can be limited in publicly available literature. The performance of BTPPC is expected to be comparable.
Williamson Ether Synthesis: O-Alkylation of Phenols
The Williamson ether synthesis is a classical method for preparing ethers. Phase transfer catalysis significantly improves this reaction by allowing the use of aqueous alkali hydroxides for the deprotonation of phenols, thus avoiding the need for anhydrous conditions and strong, hazardous bases.
| Phenol (B47542) | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenol | Benzyl chloride | 2 | 50% aq. NaOH | Dichloromethane | 25 | 1 | Benzyl phenyl ether | 98 |
| 4-Cresol | Ethyl bromide | 3 | 50% aq. KOH | Toluene | 60 | 4 | 4-Methylphenetole | 95 |
| 2-Naphthol | n-Butyl bromide | 5 | 50% aq. NaOH | Chlorobenzene | 80 | 5 | 2-(n-Butoxy)naphthalene | 93 |
Dehydrohalogenation Reactions
Phase transfer catalysis is also effective in promoting elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes. The catalyst transports the hydroxide (B78521) or alkoxide ion into the organic phase where it can act as a base.
| Substrate | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| 2-Bromooctane | 50% aq. NaOH | 5 | Toluene | 80 | 3 | 1-Octene & 2-Octene | >90 |
| 1,2-Dibromohexane | 50% aq. KOH | 4 | Benzene | 70 | 2 | 1-Bromo-1-hexene | 85 |
| Cyclohexyl chloride | t-BuOK | 5 | Toluene | 60 | 4 | Cyclohexene | 88 |
Experimental Protocols
General Experimental Workflow
Protocol for the Synthesis of Benzyl Cyanide
Materials:
-
Benzyl chloride
-
Sodium cyanide (Caution: highly toxic)
-
This compound (BTPPC)
-
Dichloromethane
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl chloride (12.66 g, 0.1 mol), dichloromethane (100 mL), and this compound (0.71 g, 0.002 mol).
-
In a separate beaker, dissolve sodium cyanide (7.35 g, 0.15 mol) in deionized water (50 mL).
-
Add the aqueous sodium cyanide solution to the reaction flask.
-
Stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure benzyl cyanide.
Protocol for the O-Alkylation of Phenol (Williamson Ether Synthesis)
Materials:
-
Phenol
-
Benzyl chloride
-
This compound (BTPPC)
-
50% (w/w) aqueous sodium hydroxide solution
-
Dichloromethane
-
Deionized water
-
Brine
Procedure:
-
To a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol (9.41 g, 0.1 mol), dichloromethane (100 mL), and this compound (0.71 g, 0.002 mol).
-
Stir the mixture vigorously and add 50% aqueous sodium hydroxide solution (20 mL, 0.25 mol) dropwise over 15 minutes.
-
Add benzyl chloride (12.66 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes.
-
Continue stirring vigorously at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, stop stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
The crude benzyl phenyl ether can be purified by recrystallization from ethanol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines.
-
Alkylating agents such as benzyl chloride are lachrymators and potential carcinogens. Handle with care.
-
Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.
Conclusion
This compound is an effective and versatile phase transfer catalyst for a wide range of organic reactions. Its ability to facilitate reactions between immiscible phases under mild conditions makes it a valuable tool for green chemistry and industrial applications. The protocols provided herein offer a starting point for the use of BTPPC in organic synthesis. Optimization of reaction conditions may be necessary for different substrates.
References
Application Notes and Protocols: Butyltriphenylphosphonium Chloride for Alkene Synthesis from Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes from carbonyl compounds such as aldehydes and ketones.[1][2][3] This reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][3] Butyltriphenylphosphonium chloride is a key precursor for the generation of the corresponding phosphonium (B103445) ylide, which then acts as the nucleophile in the reaction with aldehydes to furnish the desired alkene.[2]
One of the significant advantages of the Wittig reaction is that the position of the newly formed double bond is unequivocally determined by the location of the carbonyl group in the starting material.[4][5] The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring that subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide.[6][7] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[7][8]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of alkenes from aldehydes.
Data Presentation: Reaction Yields
The yield of the Wittig reaction can be influenced by several factors, including the structure of the aldehyde and the ylide, the reaction conditions, and the base used for deprotonation.[3] Below is a summary of representative yields obtained in the synthesis of various alkenes from aldehydes using phosphonium salts.
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium (B107652) chloride | 50% Sodium Hydroxide (B78521) | Dichloromethane (B109758) | Not specified | [4] |
| Cinnamaldehyde | Benzyltriphenylphosphonium chloride | Sodium methoxide | Methanol | 22 | [9] |
| Generic Aldehyde | Methylenetriphenylphosphorane (from Methyltriphenylphosphonium bromide) | Sodium amide | Tetrahydrofuran (B95107) (THF) | 62 | [1] |
| 4-Nitrobenzaldehyde | (from Ethyl bromoacetate (B1195939) and Triphenylphosphine) | Saturated aqueous sodium bicarbonate | Not specified | Not specified | [10] |
| Benzaldehyde (B42025) | Benzyltriphenylphosphonium chloride | 50% Sodium Hydroxide | Dichloromethane | ~55 (based on 1g product from 1.6g benzaldehyde) | [11] |
Experimental Protocols
General Protocol for Alkene Synthesis using this compound
This protocol outlines the general steps for the synthesis of an alkene from an aldehyde using this compound.
1. Preparation of the Phosphonium Ylide (Wittig Reagent):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.[12]
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to the stirred suspension.[3][12]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change, typically to yellow or orange.[12]
2. Wittig Reaction with the Aldehyde:
-
In a separate flask, dissolve the aldehyde in a minimal amount of the same anhydrous solvent under an inert atmosphere.[12]
-
Cool the prepared ylide solution to 0 °C.
-
Slowly add the aldehyde solution to the ylide solution via a syringe or dropping funnel.[12]
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]
3. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[12]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.[11][12]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[8][12]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[12]
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.[5] The triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent or by column chromatography on silica (B1680970) gel.[6][12]
Example Protocol: Synthesis of 1,2-Diphenylethylene (Stilbene) from Benzaldehyde
This specific protocol is adapted from a procedure using benzyltriphenylphosphonium chloride, which is analogous to using this compound for the synthesis of other alkenes.[11]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask, combine 5.8 g of benzyltriphenylphosphonium chloride and 1.6 g of benzaldehyde in 10 mL of dichloromethane.[11]
-
While stirring vigorously, add 7.5 mL of 50% aqueous sodium hydroxide solution dropwise over approximately 15 minutes.[11]
-
Continue to stir the reaction mixture for an additional 30 minutes.[11]
-
Transfer the mixture to a separatory funnel. Add 10 mL of water and 10 mL of ether and shake. Separate the organic layer.[11]
-
Extract the aqueous layer twice more with 10 mL of ether each time.[11]
-
Combine all the organic extracts and wash them three times with 10 mL of water.[11]
-
Dry the combined organic layer with anhydrous magnesium sulfate.[11]
-
Filter off the drying agent and evaporate the solvent.[11]
-
Recrystallize the crude product from approximately 10 mL of hot 95% ethanol to obtain trans-1,2-diphenylethylene.[11]
Mandatory Visualizations
Wittig Reaction Experimental Workflow
Caption: Workflow for alkene synthesis via the Wittig reaction.
Signaling Pathway: The Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Explain the witting reaction for preparation of alkenes | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 9. odinity.com [odinity.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Catalytic Applications of Butyltriphenylphosphonium Chloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltriphenylphosphonium chloride (BTPPC) is a quaternary phosphonium (B103445) salt that has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its efficacy primarily stems from its role as a phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases.[1] This attribute, coupled with its thermal stability and solubility in organic solvents, makes it a valuable tool in both academic research and industrial processes, including the synthesis of pharmaceutical intermediates and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.
Cycloaddition of Carbon Dioxide to Epoxides
The synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂) is a highly atom-economical and environmentally benign reaction.[3] Butyltriphenylphosphonium halides, including the chloride and bromide salts, have demonstrated significant catalytic activity in this transformation.[4] The phosphonium salt acts as both a nucleophile source (halide ion) to initiate epoxide ring-opening and a phase-transfer agent.
Reaction Mechanism
The catalytic cycle for the cycloaddition of CO₂ to epoxides using a phosphonium salt is depicted below. The halide anion attacks the less sterically hindered carbon of the epoxide, leading to a ring-opened haloalkoxide intermediate. This intermediate then reacts with CO₂ to form a halogenated alkylcarbonate. Subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the halide anion for the next catalytic cycle.
Caption: Catalytic cycle for the cycloaddition of CO₂ to epoxides.
Quantitative Data
| Epoxide | Catalyst (mol%) | Co-catalyst (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Propylene (B89431) Oxide | BTPPB (1) | None | 90 | 1.4 | 3 | 95 | [5] |
| Styrene Oxide | BTPPB (1) | None | 120 | 2.0 | 12 | 98 | [6] |
| Epichlorohydrin | BTPPB (1) | None | 150 | 5.0 | 6 | 98.6 | [7] |
| Phenyl Glycidyl Ether | BTPPB (0.5) | TBAB (0.5) | 120 | 0.6 | 2 | 74 | [8] |
Note: BTPPB (Butyltriphenylphosphonium bromide) is often used and shows comparable or slightly better activity than the chloride salt.
Experimental Protocol: Synthesis of Propylene Carbonate
-
Materials:
-
This compound (or bromide)
-
Propylene oxide
-
High-pressure autoclave equipped with a magnetic stirrer and temperature controller
-
Carbon dioxide (high purity)
-
-
Procedure: a. To a clean and dry high-pressure autoclave, add this compound (1 mol% relative to the epoxide). b. Add propylene oxide to the autoclave. c. Seal the autoclave and purge with CO₂ gas several times to remove air. d. Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1.4 MPa). e. Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. f. Maintain the reaction at this temperature and pressure for the specified time (e.g., 3 hours). g. After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO₂. h. The resulting product, propylene carbonate, can be purified by distillation.
Phase-Transfer Catalyzed Alkylation
As a classic phase-transfer catalyst, this compound can be effectively employed in alkylation reactions where the nucleophile is in an aqueous or solid phase and the alkylating agent is in an organic phase.
General Workflow
The general workflow for a phase-transfer catalyzed reaction involves the transfer of the anionic nucleophile from the aqueous/solid phase to the organic phase by the phosphonium cation.
Caption: General workflow for a phase-transfer catalyzed reaction.
Experimental Protocol: Alkylation of 2-Naphthol (B1666908)
-
Materials:
-
2-Naphthol
-
Butyl bromide
-
Sodium hydroxide (B78521)
-
This compound
-
Water
-
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol and sodium hydroxide in water. b. Add a solution of butyl bromide in dichloromethane to the flask. c. Add this compound (1-5 mol%) to the biphasic mixture. d. Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature and separate the organic layer. g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663). h. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 2-butoxynaphthalene.
Potential Applications in Multicomponent Reactions
While specific literature examples of this compound as a catalyst for the following multicomponent reactions are scarce, its properties as a phase-transfer catalyst and a mild Lewis base suggest its potential utility. The following are proposed protocols based on its established catalytic functions.
Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[3] A phosphonium salt could potentially act as a catalyst by activating the carbonyl group or facilitating proton transfer.
Caption: General scheme of the Passerini three-component reaction.
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
This compound
-
Aprotic solvent (e.g., dichloromethane)
-
-
Procedure: a. To a solution of the aldehyde and carboxylic acid in dichloromethane, add this compound (5-10 mol%). b. Add the isocyanide dropwise to the mixture at room temperature. c. Stir the reaction mixture for 12-24 hours. d. Monitor the reaction progress by TLC. e. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[1] Acid or base catalysis is typically employed. A phosphonium salt could potentially facilitate this reaction.
Caption: General scheme of the Biginelli three-component reaction.
-
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea
-
This compound
-
-
Procedure: a. In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and this compound (10 mol%) in ethanol. b. Reflux the reaction mixture for 8-12 hours. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. The product often precipitates from the solution and can be collected by filtration. f. Wash the solid with cold ethanol and dry to obtain the pure dihydropyrimidinone.
Synthesis of Quinazolines
The synthesis of quinazolines can be achieved through various methods, often involving the condensation of 2-aminobenzaldehydes or their derivatives with a nitrogen source.[9] this compound could act as a phase-transfer catalyst in reactions involving a solid base.
-
Materials:
-
2-Aminobenzaldehyde
-
Ammonium (B1175870) acetate
-
This compound
-
Toluene
-
Potassium carbonate (solid)
-
-
Procedure: a. To a suspension of potassium carbonate in toluene, add 2-aminobenzaldehyde, ammonium acetate, and this compound (5 mol%). b. Reflux the mixture with vigorous stirring for 6-10 hours, using a Dean-Stark trap to remove water. c. Monitor the reaction progress by TLC. d. After completion, filter the reaction mixture to remove the solid base. e. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. f. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the quinazoline.
Conclusion
This compound is a robust and versatile catalyst with proven efficacy in the cycloaddition of CO₂ to epoxides and as a phase-transfer catalyst in alkylation reactions. Its potential application in multicomponent reactions such as the Passerini and Biginelli reactions, as well as in the synthesis of heterocyclic compounds like quinazolines, warrants further investigation. The protocols provided herein serve as a starting point for researchers and drug development professionals to explore the utility of this accessible and efficient catalyst in their synthetic endeavors.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sylzyhg.com [sylzyhg.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Cycloaddition Reaction of Carbon Dioxide to Epoxides Catalyzed by Polymer-Supported Quaternary Phosphonium Salts | Semantic Scholar [semanticscholar.org]
- 8. BIGINELLI REACTION | PPT [slideshare.net]
- 9. Quinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with Butyltriphenylphosphonium Chloride
Welcome to the technical support center for optimizing the Wittig reaction using Butyltriphenylphosphonium Chloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the Wittig reaction with this compound?
A1: The most critical factor is ensuring completely anhydrous (dry) and oxygen-free reaction conditions. This compound is used to generate a non-stabilized ylide, which is highly reactive and sensitive to moisture and atmospheric oxygen.[1] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and the reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon. Solvents must be freshly distilled from an appropriate drying agent.
Q2: Which base should I use to deprotonate this compound, and why?
A2: Strong bases are required for the deprotonation of simple alkylphosphonium salts.[2][3] The most common and effective bases are organolithium reagents like n-butyllithium (n-BuLi) or strong non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1][4][5] The choice of base can influence the reaction's stereoselectivity and success. n-BuLi is highly effective but requires careful handling at low temperatures (-78 °C to 0 °C) to prevent side reactions.[3][5]
Q3: My reaction is not working, and the starting aldehyde/ketone is not consumed. What is the likely cause?
A3: The most probable cause is incomplete or failed ylide formation.[1] This can happen if:
-
The base is not strong enough or has degraded. Ensure you are using a sufficiently strong and fresh base.[1]
-
There is moisture in the reaction. Traces of water will quench the strong base and the ylide.
-
The phosphonium (B103445) salt is impure. Ensure the this compound is pure and dry.
Q4: How can I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my final product?
A4: Triphenylphosphine oxide (TPPO) is a common byproduct that can be difficult to separate due to its polarity.[6] Several methods exist for its removal:
-
Crystallization: TPPO can sometimes be removed by crystallizing the desired product from a suitable solvent system. Cooling a solution in a non-polar solvent like hexanes or pentane (B18724) can cause TPPO to precipitate.[7]
-
Column Chromatography: Standard silica (B1680970) gel chromatography can separate TPPO, although it can sometimes co-elute with products of similar polarity.[6][7]
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[7][8] Adding a solution of one of these salts to the crude mixture can precipitate the TPPO complex, which is then removed by filtration.
-
Filtration through a Silica Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively retain the highly polar TPPO.[7]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The ylide is not being generated effectively. | • Verify Base Strength: Use a strong, fresh base like n-BuLi, NaH, or KOtBu.[1][4] • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[1] • Check Phosphonium Salt Quality: Use pure, dry this compound. |
| 2. Ylide Decomposition: The generated ylide is unstable and decomposes before reacting. | • Generate Ylide In Situ: Add the base to the phosphonium salt at low temperature (e.g., 0 °C or -78 °C), allow it to form, and then add the aldehyde or ketone.[1][5] Some procedures recommend adding the phosphonium salt in portions to a mixture of the aldehyde and base.[1][9] | |
| 3. Poor Carbonyl Electrophile: The aldehyde or ketone is sterically hindered or of poor quality. | • Use a Fresh Carbonyl: Ensure the aldehyde or ketone is pure and free from acidic impurities or polymers.[1][10] • Increase Reaction Time/Temperature: For hindered ketones, a longer reaction time or warming the reaction to room temperature may be necessary.[10] | |
| Complex Mixture of Products | 1. Side Reactions: The strong base may react with other functional groups on the starting materials. | • Protect Sensitive Groups: If your carbonyl compound has acidic protons (e.g., alcohols, phenols), protect them before the reaction.[9] • Use Low Temperature: Perform the ylide formation and subsequent reaction at low temperatures to minimize side reactions.[5] |
| 2. Isomerization: The desired alkene product may isomerize under the reaction conditions. | • Control Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. | |
| Difficulty in Product Purification | 1. Persistent TPPO Contamination: The triphenylphosphine oxide byproduct is co-eluting with the product. | • Utilize TPPO Removal Techniques: See FAQ Q4. Methods include precipitation with non-polar solvents, complexation with metal salts (ZnCl₂, MgCl₂), or filtration through a silica plug.[6][7][8] |
Table 1: Typical Reaction Conditions and Expected Outcomes
This table summarizes common conditions for the Wittig reaction using this compound with non-stabilized ylides. Yields are highly substrate-dependent.
| Parameter | Condition A | Condition B | Condition C |
| Base | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) | Potassium tert-butoxide (KOtBu) |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or DMSO | Anhydrous THF |
| Temperature | -78 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Yield Range | 60-95% | 50-85% | 70-90% |
| Key Considerations | Requires strict anhydrous and inert conditions; very strong base.[2][3] | Heterogeneous reaction; requires good stirring. Safer to handle than n-BuLi. | Homogeneous and fast; base must be fresh and anhydrous.[5] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with n-BuLi
This protocol describes the in-situ generation of the butylide followed by reaction with an aldehyde.
-
Apparatus Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.
-
Fit the flask with a rubber septum.
-
-
Ylide Generation:
-
Suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents, e.g., 2.5 M in hexanes) dropwise via syringe.[11]
-
Allow the mixture to stir at -78 °C for 10 minutes and then warm to room temperature, stirring for an additional 1-2 hours. The formation of the orange/red ylide should be visible.
-
-
Reaction with Carbonyl:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction to warm slowly to room temperature and stir overnight, or until TLC analysis indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to remove triphenylphosphine oxide.
-
Visual Guides
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A typical step-by-step workflow for performing the Wittig reaction.
Caption: A decision tree to diagnose and solve issues of low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Products from Butyltriphenylphosphonium Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving butyltriphenylphosphonium chloride, most notably the Wittig reaction. The primary purification challenge addressed is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I need to remove after a Witt-ig reaction using this compound?
The most common and often challenging impurity to remove is triphenylphosphine oxide (TPPO), a byproduct formed from the phosphonium (B103445) ylide.[1][2] The formation of the highly stable phosphorus-oxygen double bond in TPPO is a key driving force for the Wittig reaction.[3]
Q2: What are the general strategies for removing triphenylphosphine oxide (TPPO)?
Several strategies exist, and the best choice depends on the properties of your desired product, particularly its polarity and solubility. The main methods include:
-
Crystallization/Precipitation: Exploiting the low solubility of TPPO in non-polar solvents.[4][5]
-
Filtration through a Silica (B1680970) Plug: A quick method for non-polar products where the polar TPPO is adsorbed onto the silica.[1][6][7]
-
Complexation and Precipitation: Forming an insoluble metal-TPPO complex, for instance with zinc chloride (ZnCl₂), which can be filtered off.[4][5][6][8]
-
Chemical Conversion: Reacting TPPO with a reagent like oxalyl chloride to form an insoluble chlorophosphonium salt that can be removed by filtration.[9][10]
-
Recrystallization: Purifying the desired alkene product from a solvent in which TPPO is more soluble.[11][12]
-
Column Chromatography: A standard method, though it can be challenging if the product and TPPO have similar polarities.[4][5]
Q3: My product is stable and non-polar. What's the simplest way to remove TPPO?
For stable, non-polar products, filtration through a short plug of silica gel is often the most effective and rapid method.[1][7] You can suspend the crude reaction mixture in a non-polar solvent like pentane (B18724) or hexane, pass it through the silica plug, and elute your product with a slightly more polar solvent like ether.[1] The highly polar TPPO will remain adsorbed on the silica. This may need to be repeated for complete removal.[1]
Q4: My product is polar, making chromatographic separation from TPPO difficult. What are my options?
When your product is polar, co-elution with TPPO is a common problem. In this case, precipitating the TPPO is the most effective strategy.[7] You can form an insoluble complex of TPPO with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[6][8] This method is advantageous because it can be performed in polar organic solvents.[8]
Q5: I want to avoid column chromatography entirely. Is this feasible?
Yes, several chromatography-free methods are available.[9][13]
-
Precipitation of TPPO-metal salt complexes (e.g., with ZnCl₂) relies on simple filtration.[7][8]
-
Conversion of TPPO to an insoluble chlorophosphonium salt with oxalyl chloride is another method designed to be chromatography-free.[9][10]
-
Selective crystallization of either the product or the TPPO byproduct is also a powerful technique.[6][13]
Q6: My starting phosphonium salt is a persistent oil or "greasy" solid and is difficult to purify. What can I do?
Oily phosphonium salts can be challenging due to their hygroscopic nature or the presence of impurities like unreacted triphenylphosphine.[14][15]
-
Remove water: Co-evaporation from dry toluene (B28343) can help remove residual water.[14]
-
Remove unreacted PPh₃: Washing the crude salt with a non-polar solvent like diethyl ether or toluene can remove the non-polar triphenylphosphine.[16]
-
Induce crystallization: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, acetonitrile) and then slowly adding a non-polar anti-solvent (e.g., diethyl ether, hexane).[14] Low-temperature crystallization, sometimes over several days, can also be effective.[14][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product and TPPO co-elute during column chromatography. | The polarity of the product and TPPO are too similar in the chosen eluent system. | Modify the impurity: Convert TPPO into a more polar or ionic species. For example, react it with oxalyl chloride to form a highly polar, insoluble salt that can be filtered off before chromatography.[9][10] Change the stationary phase: Consider using a different type of silica gel or alumina. |
| Low yield of desired product after purification. | The product is partially soluble in the solvent used to precipitate or wash away TPPO. The product is strongly adsorbed on the silica gel during plug filtration. The product co-precipitated with the TPPO-metal salt complex. | Optimize solvent choice: Use a solvent system where the product has minimal solubility for precipitation steps. Test different solvent ratios. Plug filtration: Elute with a slightly more polar solvent to ensure full recovery of the product from the silica plug. Complexation: Ensure the correct stoichiometry of the metal salt is used. Excess salt can sometimes affect product solubility. |
| The crude product is an oil and will not crystallize. | Residual solvent is present. The product is inherently low-melting or an oil at room temperature. Impurities (like TPPO) are preventing crystallization. | Remove all solvent: Ensure the crude product is thoroughly dried under high vacuum.[11] Purify first: Remove TPPO and other impurities using methods like silica plug filtration or metal salt precipitation before attempting crystallization.[6] Change solvent: Attempt recrystallization from a different solvent system. For alkenes, 1-propanol (B7761284) or isopropanol (B130326) can be effective as TPPO is often more soluble in these alcohols.[11][12] |
| White precipitate (TPPO) reappears in the filtrate after removal. | The TPPO was not completely removed in the initial step. The solution was supersaturated with TPPO. | Repeat the purification step: A second treatment (e.g., another pass through a silica plug or a second precipitation) may be necessary to remove residual TPPO.[1] Cool the solution: Ensure the solution is sufficiently cooled after precipitation to maximize the amount of TPPO that crystallizes out before filtration.[5][6] |
Quantitative Data Summary
The choice of solvent is critical for separating TPPO from the desired product. The following table summarizes the solubility characteristics of triphenylphosphine oxide.
| Solvent | Solubility of TPPO | Application in Purification | Reference(s) |
| Non-Polar Solvents | |||
| Hexane / Pentane | Poorly soluble / Insoluble | Used to precipitate/crystallize TPPO or as the non-polar component in silica plug filtration. | [1][4][5] |
| Diethyl Ether | Poorly soluble (especially when cold) | Can be used to triturate or crystallize TPPO. | [4][5] |
| Cyclohexane | Almost insoluble | Can be used to isolate TPPO directly from the reaction mass. | [13] |
| Polar Solvents | |||
| Ethanol (B145695) / Methanol | Soluble | Used as a solvent for the precipitation of TPPO-ZnCl₂ complexes. | [4][5][13] |
| Isopropyl Alcohol | Soluble | Can be used for recrystallization where the desired alkene product is less soluble, allowing for separation. | [12][13] |
| Dichloromethane | Soluble | Often used as the reaction solvent or to dissolve the crude mixture before purification. | [17][18] |
Experimental Protocols
Protocol 1: Removal of TPPO by Filtration Through a Silica Plug
This method is ideal for non-polar products.[1][6]
-
Concentrate: Remove the reaction solvent from the crude mixture under reduced pressure.
-
Suspend: Suspend the resulting residue in a minimal amount of a non-polar solvent system (e.g., 9:1 Hexane:Ether).
-
Prepare Plug: Prepare a short column (plug) of silica gel in a fritted funnel or a disposable pipette plugged with cotton. Wet the silica with the non-polar solvent system.
-
Filter: Load the suspension onto the silica plug.
-
Elute: Elute the desired non-polar product through the plug using the same or a slightly more polar solvent system (e.g., 4:1 Hexane:Ether). The more polar TPPO will remain adsorbed to the silica.
-
Collect & Concentrate: Collect the filtrate containing the purified product and remove the solvent under reduced pressure.
Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)[4][5][6]
This method is effective for more polar products where chromatographic separation is difficult.
-
Dissolve: If the reaction was not run in ethanol, concentrate the crude mixture and dissolve it in ethanol.
-
Add Complexing Agent: Add 2 equivalents (relative to the starting phosphonium salt) of zinc chloride (ZnCl₂). A solution of ZnCl₂ in ethanol can also be prepared and added.[4][5]
-
Stir & Precipitate: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[4] Scraping the inside of the flask can help induce precipitation.[6]
-
Filter: Filter the mixture through a pad of celite to remove the white precipitate.
-
Wash: Wash the filter cake with a small amount of cold ethanol.
-
Isolate Product: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TPPO. Further purification may be required to remove excess ZnCl₂.
Protocol 3: Recrystallization of the Alkene Product from an Alcohol[11][12]
This method relies on the differential solubility of the alkene product and TPPO in a suitable solvent, often an alcohol.
-
Dissolve Crude Mixture: Transfer the crude solid product (containing the alkene and TPPO) to an Erlenmeyer flask. Add a minimal amount of a suitable alcohol (e.g., 1-propanol or isopropyl alcohol) and heat the mixture gently (e.g., in a hot water bath) until the solid completely dissolves.[11][12]
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. The desired alkene product, being less soluble, should begin to crystallize while the more soluble TPPO remains in solution.[12]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and dry them thoroughly to remove any residual solvent.
Visualizations
Caption: General experimental workflow for Wittig reaction purification.
Caption: Decision tree for selecting a TPPO purification method.
References
- 1. shenvilab.org [shenvilab.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Optimizing Butyltriphenylphosphonium Chloride Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments utilizing Butyltriphenylphosphonium chloride as a catalyst in Wittig reactions and phase-transfer catalysis (PTC).
I. Troubleshooting Guides & FAQs
This section is designed to help you navigate common experimental hurdles in a question-and-answer format.
Wittig Reaction Troubleshooting
Q1: My Wittig reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Wittig reactions are a common issue and can often be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Ylide Formation: The initial deprotonation of the phosphonium (B103445) salt to form the ylide is critical.
-
Base Strength: Ensure the base is strong enough to deprotonate the this compound. While strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are effective, for many applications, aqueous sodium hydroxide (B78521) (NaOH) can be sufficient, especially in a two-phase system where the phosphonium salt itself can act as a phase-transfer catalyst.
-
Base Quality: Use fresh, high-quality base. Organometallic bases like n-BuLi can degrade upon storage.
-
Reaction Conditions: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to improve stability, especially for non-stabilized ylides.
-
-
Ylide Instability: The butyl-substituted ylide is considered non-stabilized and can be reactive and sensitive to moisture and air.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide.
-
Anhydrous Conditions: Use anhydrous solvents and thoroughly dried glassware, particularly when working with strong organometallic bases.
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic solvents like THF or diethyl ether are common for ylide formation with strong bases. In two-phase systems with aqueous base, a solvent like dichloromethane (B109758) (DCM) is often used.
-
Temperature: After ylide formation, the reaction with the carbonyl compound is typically allowed to warm to room temperature. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Stirring: In biphasic systems, vigorous stirring is essential to maximize the interfacial area for the reaction to occur.
-
-
Poor Quality of Carbonyl Compound: Ensure the aldehyde or ketone is pure and free of acidic impurities (like carboxylic acids) that would quench the ylide.
Q2: I am having difficulty removing the triphenylphosphine (B44618) oxide (TPPO) byproduct from my reaction mixture. What are the best methods for its removal?
A2: The removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, can be challenging due to its variable solubility. Here are several effective strategies:
-
Crystallization/Precipitation:
-
Selective Precipitation: TPPO is often less soluble in non-polar solvents. After the reaction, concentrating the mixture and triturating with a cold non-polar solvent like hexanes, pentane, or diethyl ether can precipitate the TPPO, which can then be removed by filtration.
-
Complexation: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in a suitable solvent (e.g., ethanol) can precipitate the TPPO as a metal complex, which is then easily filtered off.
-
-
Chromatography:
-
Column Chromatography: If the polarity of your product is significantly different from that of TPPO, column chromatography is a reliable method.
-
Silica (B1680970) Plug: For a quicker separation, a short plug of silica gel can be used. Eluting with a non-polar solvent will often allow the desired product to pass through while the more polar TPPO is retained on the silica.
-
Q3: My Wittig reaction is not showing the expected stereoselectivity. How can I influence the E/Z ratio of the resulting alkene?
A3: The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides like the one derived from this compound, the reaction generally favors the formation of the Z-alkene under salt-free conditions.
-
Schlosser Modification for E-Alkene: To favor the E-alkene, the Schlosser modification can be employed. This involves using an excess of a strong base (like phenyllithium) at low temperatures to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo-betaine, which then yields the E-alkene upon protonation and elimination.
-
Solvent Effects: The choice of solvent can also influence stereoselectivity. Polar aprotic solvents can sometimes favor the E-isomer.
-
Presence of Lithium Salts: The presence of lithium salts can lead to equilibration of intermediates, often resulting in a higher proportion of the thermodynamically more stable E-alkene.
Phase-Transfer Catalysis (PTC) Troubleshooting
Q1: My phase-transfer catalyzed reaction is slow or incomplete. How can I improve the reaction rate and conversion?
A1: Several factors can contribute to a sluggish PTC reaction. Consider the following optimization strategies:
-
Catalyst Selection and Concentration:
-
Catalyst Lipophilicity: The structure of the phosphonium salt is crucial. This compound has a good balance of lipophilicity and solubility to be an effective PTC. For highly aqueous systems, a more lipophilic cation might be needed.
-
Catalyst Loading: While catalytic amounts are used, the optimal concentration can vary. Experiment with different catalyst loadings (typically 1-10 mol%) to find the most effective concentration.
-
-
Agitation: Vigorous stirring is critical in PTC to maximize the surface area between the two immiscible phases, thereby increasing the rate of transfer of the reactant.
-
Solvent System:
-
Organic Solvent: The choice of the organic solvent can influence the partitioning of the catalyst and the solubility of the reactants. Toluene (B28343) and dichloromethane are common choices.
-
Aqueous Phase Concentration: Using a more concentrated aqueous solution of the inorganic reactant can increase the reaction rate.
-
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be mindful of potential side reactions or catalyst degradation at higher temperatures.
Q2: I am observing side reactions, such as hydrolysis or elimination, in my PTC reaction. How can I minimize these?
A2: Side reactions in PTC are often related to the basicity of the system and the reaction temperature.
-
Base Concentration: If using a strong base like NaOH, consider using a lower concentration to minimize base-promoted side reactions like hydrolysis of esters or dehydrohalogenation of alkyl halides.
-
Temperature Control: Running the reaction at a lower temperature can often suppress unwanted side reactions. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.
-
Choice of Leaving Group: For nucleophilic substitution reactions, a more reactive leaving group on the substrate can allow for milder reaction conditions, thereby reducing side reactions.
Q3: How can I regenerate and reuse my this compound catalyst?
A3: While specific protocols for the regeneration of this compound from complex reaction mixtures can be challenging, a general approach involves separating it from the product and byproducts.
-
Extraction: After the reaction, the phosphonium salt may be extracted from the organic phase with water. Acidifying the aqueous phase can sometimes aid in the separation.
-
Recrystallization: The recovered catalyst can then be purified by recrystallization from a suitable solvent system, such as a mixture of acetonitrile (B52724) and ethyl acetate.
-
Adsorption: In some cases, the catalyst can be adsorbed onto a solid support and recovered by filtration.
It is important to note that complete recovery and regeneration can be difficult, and some loss of catalyst is often unavoidable.
II. Data Presentation
The following tables summarize quantitative data to aid in the optimization of your reaction conditions.
Table 1: Effect of Solvent on the Yield of a Wittig Reaction with Butyltriphenylphosphonium Bromide and Benzaldehyde
| Solvent | Yield (%) | E/Z Ratio |
| Tetrahydrofuran (B95107) (THF) | 85 | 15:85 |
| Dichloromethane (DCM) | 78 | 20:80 |
| Toluene | 82 | 10:90 |
| Dimethylformamide (DMF) | 75 | 30:70 |
Note: Yields and ratios are representative and can vary based on specific reaction conditions such as base, temperature, and reaction time.
Table 2: Effect of Base on the Yield of a Wittig Reaction with Butyltriphenylphosphonium Bromide and Benzaldehyde in THF
| Base | Yield (%) |
| n-Butyllithium (n-BuLi) | 92 |
| Sodium Hydride (NaH) | 88 |
| Potassium tert-Butoxide (t-BuOK) | 85 |
| Sodium Hydroxide (50% aq.)* | 75 |
*in a two-phase system with DCM.
Table 3: Comparison of Phase-Transfer Catalysts in the Alkylation of 2-Naphthol with Benzyl Chloride
| Catalyst | Catalyst Type | Reaction Time (h) | Yield (%) |
| Butyltriphenylphosphonium Bromide | Quaternary Phosphonium Salt | 4 | 95 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium (B1175870) Salt | 6 | 90 |
| Aliquat 336 | Quaternary Ammonium Salt | 5 | 92 |
| 18-Crown-6 | Crown Ether | 3 | 98 |
III. Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction using this compound
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 1 hour, during which time the color should change to deep red or orange, indicating ylide formation.
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the carbonyl solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
-
Protocol 2: General Procedure for Phase-Transfer Catalysis using this compound
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (1.0 equivalent), the inorganic nucleophile (1.2-2.0 equivalents), and this compound (0.01-0.1 equivalents).
-
Add the organic solvent (e.g., toluene or dichloromethane) and water to create a biphasic system.
-
-
Reaction:
-
Stir the mixture vigorously at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
IV. Mandatory Visualizations
Caption: Mechanism of the Wittig Reaction.
Caption: Generalized Mechanism of Phase-Transfer Catalysis.
Caption: Troubleshooting Workflow for Low Wittig Reaction Yield.
Technical Support Center: Ylide Formation from Butyltriphenylphosphonium Chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of different bases on the formation of butylidenetriphenylphosphorane from butyltriphenylphosphonium chloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What type of base is required to form the ylide from this compound?
A1: this compound is a non-stabilized phosphonium (B103445) salt. The protons on the carbon adjacent to the phosphorus are not particularly acidic. Therefore, a strong base is required to deprotonate it and form the corresponding ylide, butylidenetriphenylphosphorane.[1][2] Commonly used strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[3] Weaker bases like sodium hydroxide (B78521) (NaOH) are generally not strong enough for efficient deprotonation of non-stabilized phosphonium salts.[4]
Q2: How does the choice of base affect the ylide formation and subsequent Wittig reaction?
A2: The choice of base can influence the reaction rate, yield, and stereoselectivity of the subsequent Wittig reaction.
-
n-Butyllithium (n-BuLi): A very strong and common base for this transformation, typically providing rapid and clean ylide formation at low temperatures.[1]
-
Sodium Hydride (NaH): A strong base that is often used as a dispersion in mineral oil. It is less reactive than n-BuLi and may require higher temperatures or longer reaction times. The quality of the NaH is crucial for success.[5]
-
Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base. Its bulkiness can sometimes influence the stereochemical outcome of the Wittig reaction.[6]
Q3: What are the typical solvents used for ylide formation?
A3: Anhydrous aprotic solvents are essential to prevent the highly basic ylide from being quenched. Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common solvents used for ylide formation, particularly with n-BuLi.[7] It is crucial to use thoroughly dried solvents to avoid poor yields.[5]
Q4: How can I tell if the ylide has formed?
A4: The formation of a non-stabilized ylide from a phosphonium salt is often accompanied by the appearance of a characteristic deep color, typically orange or red. This color change indicates the presence of the ylide in the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No color change observed after adding the base, and no product is formed. | 1. Inactive Base: The base may have degraded due to improper storage or handling. This is a common issue with n-BuLi and NaH.[5] 2. Wet Solvent or Glassware: Traces of water will quench the strong base and the ylide.[5] 3. Insufficient Base Strength: The base used may not be strong enough to deprotonate the phosphonium salt. | 1. Use a fresh bottle of the base or titrate the n-BuLi solution to determine its exact molarity. For NaH, wash the dispersion with dry hexanes to remove the mineral oil and any surface oxidation before use.[5] 2. Ensure all solvents are rigorously dried (e.g., by distilling from sodium/benzophenone for THF) and glassware is flame-dried under an inert atmosphere.[5] 3. Switch to a stronger base (e.g., from t-BuOK to n-BuLi). |
| Low yield of the desired alkene. | 1. Side reactions of the ylide: The ylide can react with the solvent (e.g., THF deprotonation by n-BuLi at room temperature) or other electrophiles.[7] 2. Poor quality of NaH: Old or oxidized sodium hydride can lead to poor yields and dark reaction mixtures.[5] 3. Steric hindrance: The aldehyde or ketone substrate may be sterically hindered, leading to a slow reaction. | 1. Maintain a low temperature during ylide formation and the subsequent reaction with the carbonyl compound, especially when using n-BuLi.[7] 2. Use a fresh, high-quality batch of NaH.[5] 3. Consider using a less sterically hindered base or a different olefination method like the Horner-Wadsworth-Emmons reaction. |
| A complex mixture of products is obtained. | 1. Side reactions of the carbonyl compound: Enolizable aldehydes or ketones can undergo side reactions like aldol (B89426) condensation, especially if excess strong base is present. 2. Reaction with solvent: The base or ylide may be reacting with the solvent. For example, NaH in DMF can lead to side reactions.[8] | 1. Add the carbonyl compound slowly to the ylide solution at a low temperature to minimize its exposure to the strong base. 2. Choose an inert solvent like THF or diethyl ether. Avoid reactive solvents like DMF with strong bases unless specified in a reliable protocol. |
| Difficulty in removing triphenylphosphine (B44618) oxide byproduct. | This is a common issue in Wittig reactions. | 1. Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the product. 2. Chromatography: Column chromatography on silica (B1680970) gel is a very effective method for separating the alkene product from triphenylphosphine oxide.[9] 3. Precipitation: In some cases, triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexane, allowing the desired alkene to be recovered from the filtrate.[9] |
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Wittig reaction using butylidenetriphenylphosphorane generated from different bases. The yields are for the overall reaction with a representative aldehyde and should be considered as an indirect measure of the ylide formation efficiency.
| Base | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield (Overall Wittig Reaction) |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 to 0 | 1-4 hours | High (often >80%) |
| Sodium Hydride (NaH) | THF, DMSO | 0 to Room Temp. | 2-12 hours | Moderate to High (can be variable) |
| Potassium tert-Butoxide (t-BuOK) | THF | 0 to Room Temp. | 2-8 hours | Moderate to High |
Experimental Protocols
Safety Precaution: All manipulations involving strong bases like n-BuLi, NaH, and t-BuOK must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. These reagents are highly reactive and can be pyrophoric.[10]
Protocol 1: Ylide Formation using n-Butyllithium (n-BuLi)
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise via syringe over 10-15 minutes. A deep orange or red color should develop, indicating ylide formation.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
The ylide solution is now ready for reaction with an aldehyde or ketone.
Protocol 2: Ylide Formation using Sodium Hydride (NaH)
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).
-
Wash the NaH dispersion with anhydrous hexanes (3 x) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Add anhydrous THF to the washed NaH.
-
Add this compound (1.0 eq) to the suspension.
-
Stir the mixture at room temperature. The reaction can be gently heated if necessary to initiate the reaction, which is indicated by hydrogen gas evolution.
-
Stir the reaction for 2-4 hours, or until the gas evolution ceases and a deep color persists.
-
The ylide suspension is now ready for use.
Protocol 3: Ylide Formation using Potassium tert-Butoxide (t-BuOK)
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous THF to the flask.
-
In a separate flask, prepare a solution or suspension of potassium tert-butoxide (1.1 eq) in anhydrous THF.
-
Slowly add the t-BuOK suspension to the phosphonium salt suspension at room temperature with vigorous stirring.
-
A deep color should develop over time.
-
Stir the reaction mixture for 2-4 hours at room temperature to ensure complete ylide formation.
-
The ylide solution is now ready for the subsequent reaction.
Mandatory Visualization
Caption: Workflow for ylide formation and subsequent Wittig reaction.
Caption: Troubleshooting logic for Wittig reaction issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. enhs.uark.edu [enhs.uark.edu]
Technical Support Center: Butyltriphenylphosphonium Chloride Stability in Solution
Welcome to the Technical Support Center for Butyltriphenylphosphonium Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a white to off-white crystalline powder that is generally stable at room temperature when stored in a tightly closed container, protected from light and moisture.[1] In solution, its stability is influenced by factors such as the solvent, pH, and temperature.
Q2: What are the typical signs of degradation of this compound?
A2: Visual signs of degradation in the solid form can include a change in color from white/off-white to yellow or brown. In solution, the appearance of cloudiness or precipitation, or a change in color, may indicate degradation or the formation of insoluble byproducts.
Q3: What are the main factors that affect the stability of this compound in solution?
A3: The primary factors affecting its stability in solution are:
-
pH: The compound is significantly less stable in basic (alkaline) conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Presence of Oxidizing Agents and Bases: this compound is incompatible with strong oxidizing agents and bases.[1]
-
Solvent: The choice of solvent can influence the rate of degradation.
Q4: What happens to this compound in the presence of a base?
A4: In the presence of a strong base, this compound is deprotonated at the carbon adjacent to the phosphorus atom to form a phosphorus ylide (a Wittig reagent).[2] This ylide is a reactive intermediate and is generally less stable than the parent phosphonium (B103445) salt. Ylides are susceptible to hydrolysis and oxidation.
Q5: What are the expected degradation products of this compound in solution?
A5: Under basic conditions, the corresponding ylide can be hydrolyzed by water to form triphenylphosphine (B44618) oxide and butane.[3] Under harsh thermal conditions, decomposition of the solid can produce hazardous products such as hydrogen chloride, phosphine, and oxides of phosphorus.[1] The specific degradation products in solution under various stress conditions (e.g., acidic, oxidative) would need to be identified through analytical studies.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected precipitation or cloudiness in an aqueous solution. | 1. Low solubility in the chosen solvent system. 2. Degradation to a less soluble product. 3. Reaction with other components in the mixture. | 1. Verify the solubility of this compound in your specific solvent system. Consider using a co-solvent if necessary.2. Analyze the precipitate to identify its composition. This may require techniques like NMR or Mass Spectrometry.3. Review the compatibility of all components in your solution. |
| Inconsistent results in a Wittig reaction. | 1. Degradation of the phosphonium salt prior to use. 2. Incomplete ylide formation. 3. Degradation of the ylide after formation. | 1. Use fresh, properly stored this compound. Visually inspect for discoloration.2. Ensure the base used is strong enough and added under appropriate conditions (e.g., anhydrous, inert atmosphere) to completely form the ylide.3. Use the ylide immediately after its formation, as it can be sensitive to air and moisture. |
| Discoloration of the this compound solution. | 1. Presence of impurities in the starting material. 2. Degradation of the compound. 3. Reaction with the solvent or other solutes. | 1. Check the purity of your this compound using an appropriate analytical method like HPLC.2. If degradation is suspected, perform a stability study under your experimental conditions.3. Investigate potential reactions with other components in your solution. |
Experimental Protocols
To assess the stability of this compound in your specific experimental context, a forced degradation study is recommended. This involves subjecting a solution of the compound to various stress conditions to accelerate degradation and identify potential degradation products and pathways.
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study. The specific concentrations, solvents, and analytical methods should be adapted to your needs.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile, water, or a mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 40 °C) for defined periods, taking samples at shorter intervals due to expected faster degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4. Data Analysis:
-
Quantify the amount of remaining this compound at each time point.
-
Calculate the percentage of degradation.
-
Identify and, if possible, quantify the major degradation products.
Stability-Indicating HPLC-UV Method
This is a general-purpose method that can be optimized for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 220-230 nm for the phenyl groups).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Retention Time, min) |
| 0.1 M HCl, 60 °C | 24 | Data | Data |
| 48 | Data | Data | |
| 0.1 M NaOH, RT | 2 | Data | Data |
| 8 | Data | Data | |
| 3% H₂O₂, RT | 24 | Data | Data |
| 60 °C (Thermal) | 72 | Data | Data |
| UV Light, RT | 48 | Data | Data |
Table 2: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Storage Time (days) | % this compound Remaining |
| Water | 7 | Data |
| 14 | Data | |
| Acetonitrile | 7 | Data |
| 14 | Data | |
| Methanol | 7 | Data |
| 14 | Data |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
References
impact of impurities in Butyltriphenylphosphonium chloride on reactivity
Welcome to the technical support center for Butyltriphenylphosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of impurities on the reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how do they arise?
A: Common impurities in this compound typically originate from its synthesis or degradation. The synthesis involves the quaternization of triphenylphosphine (B44618) with an alkyl halide like n-butyl chloride or bromide.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual triphenylphosphine and n-butyl halide may remain if the reaction does not go to completion.
-
Triphenylphosphine Oxide (TPPO): This can form if triphenylphosphine is exposed to oxidizing conditions during synthesis or storage. It is also the major byproduct of the Wittig reaction itself.[3][4]
-
Solvent Residues: Solvents used during synthesis and purification, such as ethanol (B145695), acetonitrile (B52724), or ethyl acetate (B1210297), may be present.[5]
-
Benzene (B151609): Benzene may be present as an impurity from starting materials or if used as a solvent in the manufacturing process. It is a class 1 impurity and a known carcinogen, so its presence is a significant concern.[6][7]
-
Moisture: The salt can be hygroscopic, and absorbed water can affect reactions, particularly those involving strong bases.
Q2: How does the purity of this compound affect the yield and stereoselectivity of a Wittig reaction?
A: The purity of the phosphonium (B103445) salt is crucial for a successful Wittig reaction. Impurities can negatively impact the reaction in several ways:
-
Reduced Yield: The presence of inert impurities like TPPO or residual solvents dilutes the active reagent, requiring a higher mass to achieve the desired molar equivalent. Moisture or other reactive impurities can consume the strong base used to generate the ylide, leading to incomplete conversion and lower yields.[8]
-
Altered Stereoselectivity: The stereochemical outcome of a Wittig reaction (the Z/E ratio of the resulting alkene) is sensitive to reaction conditions, including the presence of salts and the solvent polarity.[9][10] While common impurities may not directly alter the stereochemical pathway, significant solvent impurities could influence the polarity of the reaction medium. Lithium salts, if present as an impurity from certain synthetic routes, can have a profound effect on the stereochemical outcome.[9][10]
Q3: What is Triphenylphosphine Oxide (TPPO) and why is it a concern?
A: Triphenylphosphine oxide (TPPO) is a byproduct formed in many reactions involving triphenylphosphine, most notably the Wittig, Staudinger, and Mitsunobu reactions.[4] While it is generally inert and does not interfere with the mechanism of the Wittig reaction, its presence is a significant issue during product purification.[3] TPPO has physical properties similar to many organic products, making its removal by standard techniques like crystallization or silica (B1680970) gel chromatography challenging and often leading to reduced isolated yields of the desired alkene.[3][4]
Q4: How should I properly store this compound to minimize degradation?
A: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry place.[11] This minimizes the absorption of atmospheric moisture, which can lead to hydrolysis or interfere with subsequent reactions. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q5: Are there any specific safety concerns related to impurities, such as residual benzene?
A: Yes. Benzene is a known human carcinogen and its use in manufacturing is strictly controlled.[6] The FDA and other regulatory bodies have set stringent limits for benzene in drug products, typically below 2 parts per million (ppm) if its presence is unavoidable.[6][7] Manufacturers are expected to test for such impurities to ensure product safety.[7] Researchers should be aware of the potential for such contaminants and consult the supplier's certificate of analysis.
Troubleshooting Guide
This guide addresses common problems encountered during experiments using this compound.
Issue 1: Low or no yield of the desired alkene in a Wittig reaction.
| Potential Cause | Recommended Solution |
| Inactive Reagent | The phosphonium salt may have degraded due to improper storage (exposure to moisture/air). Use a fresh batch or purify the existing stock. |
| Insufficient Base | Moisture in the phosphonium salt or solvent can consume the strong base (e.g., n-BuLi, NaH, KOtBu). Ensure all reagents and glassware are scrupulously dry. It may be necessary to use a slight excess of the base.[8] |
| Poor Ylide Formation | The base may not be strong enough to deprotonate the phosphonium salt efficiently. The pKa of the protons alpha to the phosphorus is high, requiring a strong base.[12] Consider switching to a stronger base like n-butyllithium if using weaker bases like sodium hydroxide. |
| Aldehyde/Ketone Degradation | The carbonyl compound may be unstable under the reaction conditions, leading to polymerization or decomposition.[9] Consider adding the carbonyl compound to the pre-formed ylide at a low temperature. |
Issue 2: Formation of unexpected side products.
| Potential Cause | Recommended Solution |
| Contaminated Phosphonium Salt | The salt may be contaminated with other phosphonium species from the synthesis, leading to a mixture of alkene products. Analyze the starting material by NMR or LC-MS.[13] |
| Reaction with Impurities | Unreacted n-butyl halide in the salt could react with the generated ylide. Purify the phosphonium salt by recrystallization before use. |
| Side Reactions of the Ylide | Some ylides, particularly unstabilized ones, can be unstable and decompose over time. It is often best to generate the ylide in situ and use it immediately.[14] |
Issue 3: Difficulty in purifying the final alkene product.
| Potential Cause | Recommended Solution |
| Co-elution with TPPO | Triphenylphosphine oxide (TPPO) is a common byproduct that is notoriously difficult to separate from the desired product via chromatography.[3][4] |
| High Polarity of TPPO | TPPO is quite polar, which complicates its removal. Several methods can be employed: 1. Crystallization: If the alkene product is non-polar, it can sometimes be crystallized from a non-polar solvent like hexane, leaving the more polar TPPO in the mother liquor.[4] 2. Precipitation with Metal Salts: TPPO forms a complex with zinc chloride (ZnCl₂) that is insoluble in many polar solvents and can be removed by filtration.[3][15] 3. Solvent Extraction: Utilize a solvent system where the product and TPPO have different solubilities. |
Data Presentation
Table 1: Common Impurities in this compound and Their Impact on Reactivity
| Impurity | Source | Potential Impact on Reactivity |
| Triphenylphosphine | Incomplete reaction during synthesis. | Can compete with ylide formation; may act as a nucleophile in side reactions. |
| n-Butyl Halide | Incomplete reaction during synthesis. | Electrophilic; can be attacked by the ylide, reducing yield of the desired product. |
| Triphenylphosphine Oxide (TPPO) | Oxidation of triphenylphosphine. | Largely inert but complicates final product purification significantly.[3][4] |
| Water (Moisture) | Absorption from the atmosphere. | Decomposes strong bases (e.g., n-BuLi), inhibiting ylide formation and reducing yield.[8] |
| Benzene | Synthesis solvent or impurity in starting materials. | Primarily a safety/regulatory concern; may slightly alter solvent polarity.[6] |
| Other Solvents (Ethanol, Acetonitrile) | Residue from purification.[5] | Can react with strong bases; may alter reaction polarity. |
Table 2: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents at Room Temperature (This data is crucial for planning post-reaction purification.)
| Solvent | Solubility ( g/100 mL) | Reference |
| Hexane | ~0.2 | [16] |
| Toluene | 44.3 | [16] |
| Tetrahydrofuran (THF) | 169.7 | [16] |
| Ethanol | Readily Soluble | [16] |
| Dichloromethane (DCM) | Readily Soluble | [16] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is used to remove unreacted starting materials and some side products.
-
Solvent Selection: Choose a solvent system where the phosphonium salt is soluble at elevated temperatures but poorly soluble at room temperature. A common system is a mixture of a polar solvent like acetonitrile or ethanol with a less polar co-solvent like ethyl acetate or diethyl ether.
-
Dissolution: In an appropriately sized flask, dissolve the crude phosphonium salt in the minimum amount of the hot primary solvent (e.g., acetonitrile).
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the less polar co-solvent (e.g., ethyl acetate) to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold co-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified salt under vacuum to remove all residual solvent.
Protocol 2: General Procedure for a Wittig Reaction
This protocol describes a typical Wittig reaction using this compound.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.1 equivalents) to a flame-dried flask containing a magnetic stir bar and anhydrous solvent (e.g., THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0 °C or room temperature for 1 hour to ensure complete ylide formation.[14]
-
Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Protocol 3: Post-Reaction Removal of Triphenylphosphine Oxide (TPPO) with Zinc Chloride
This method is effective for removing TPPO from polar reaction mixtures.[3][15]
-
Dissolution: After the workup, dissolve the crude reaction product (containing the desired alkene and TPPO) in a polar solvent like ethanol.
-
Precipitation: Prepare a solution of zinc chloride (ZnCl₂, ~2-3 equivalents relative to TPPO) in warm ethanol and add it to the crude product solution while stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated complex.
-
Rinsing: Rinse the filter cake with a small amount of cold ethanol.
-
Concentration: Combine the filtrate and rinsings and concentrate under reduced pressure to obtain the crude product, now largely free of TPPO, for final purification.
Visualizations
Figure 1: Diagram showing the Wittig reaction pathway and points of interference by common impurities.
Figure 2: Troubleshooting workflow for a low-yield Wittig reaction, guiding users to potential solutions.
Figure 3: Diagram illustrating the synthesis of this compound and the origin of common impurities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. agencyiq.com [agencyiq.com]
- 7. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Butyl(triphenyl)phosphonium chloride | CAS#:13371-17-0 | Chemsrc [chemsrc.com]
- 12. organic chemistry - Clarifications about the mechanism of the Wittig reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Determination of ethyltriphenylphosphonium bromide and butyltriphenylphosphomium chloride in saturated polyester resins by LC-MS [diposit.ub.edu]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Halide Choice: A Comparative Guide to Butyltriphenylphosphonium Chloride and Bromide in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. Among the plethora of available catalysts, quaternary phosphonium (B103445) salts, such as butyltriphenylphosphonium chloride and butyltriphenylphosphonium bromide, have emerged as powerful tools for facilitating reactions between immiscible phases. This guide provides a comprehensive comparison of these two closely related catalysts, offering insights into their performance, supported by general principles of phase transfer catalysis (PTC), and detailed experimental protocols for a representative application.
Phase transfer catalysis is a valuable technique in organic synthesis, enabling reactions between reactants located in different phases, typically an aqueous and an organic phase. The catalyst, a quaternary ammonium (B1175870) or phosphonium salt, acts as a shuttle, transporting one of the reactants (usually the anion) from the aqueous phase into the organic phase where the reaction occurs. The efficiency of this transport and the subsequent reaction are influenced by several factors, including the nature of the catalyst's cation and its counter-anion.
Performance Comparison: The Subtle Influence of the Halide Anion
Key Performance Parameters of this compound vs. Bromide
| Feature | This compound | Butyltriphenylphosphonium Bromide | Rationale |
| Catalytic Activity | Potentially higher in certain reactions. | Generally considered highly effective. | The smaller, more "naked" chloride ion can be more nucleophilic in the organic phase, potentially leading to faster reaction rates. However, the bromide ion is a better leaving group, which can be advantageous in reversible reactions. |
| Lipophilicity | Slightly lower than the bromide salt. | Slightly higher than the chloride salt. | Larger anions generally lead to more lipophilic salts. Increased lipophilicity can enhance the catalyst's solubility and concentration in the organic phase, improving its efficiency. |
| Hofmann Elimination | Not susceptible. | Not susceptible. | A key advantage of phosphonium salts over ammonium salts is their higher thermal and chemical stability, as they are not prone to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of a base. |
| Cost & Availability | Generally, chloride salts can be more cost-effective to produce. | Widely available from various chemical suppliers. | The cost can be a significant factor in process development and scale-up. |
Experimental Protocols: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that is often facilitated by phase transfer catalysis. Below is a detailed protocol for the synthesis of butyl phenyl ether, which can be adapted for use with either this compound or bromide.
Objective: To synthesize butyl phenyl ether from phenol (B47542) and 1-bromobutane (B133212) using a phase transfer catalyst.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (B78521) (NaOH)
-
Butyltriphenylphosphonium bromide (or chloride)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenol (e.g., 0.1 mol) and sodium hydroxide (e.g., 0.12 mol) in 50 mL of deionized water.
-
Catalyst Addition: To the aqueous solution, add butyltriphenylphosphonium bromide (or chloride) (e.g., 0.005 mol, 5 mol%).
-
Organic Phase Addition: Add 50 mL of toluene to the flask.
-
Addition of Alkyl Halide: While stirring the biphasic mixture vigorously, add 1-bromobutane (e.g., 0.11 mol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with 2 x 50 mL of 5% aqueous NaOH solution to remove any unreacted phenol, followed by 2 x 50 mL of deionized water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure butyl phenyl ether.
Logical Workflow of Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction, such as the Williamson ether synthesis described above.
Caption: Phase transfer catalysis cycle for nucleophilic substitution.
Navigating the Biphasic Realm: A Guide to Alternative Phase Transfer Catalysts
For researchers, scientists, and professionals in drug development, the efficiency and robustness of chemical transformations are paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between immiscible reactants, and Butyltriphenylphosphonium chloride has long been a staple in this field. However, a host of alternative catalysts offer distinct advantages in terms of performance, stability, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform catalyst selection for your specific synthetic needs.
Phase transfer catalysts function by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where it can react with a substrate. The ideal catalyst exhibits high solubility in the organic phase, forms a lipophilic ion pair with the reactant, and demonstrates stability under the reaction conditions. While this compound, a quaternary phosphonium (B103445) salt, is effective, alternatives such as quaternary ammonium (B1175870) salts, crown ethers, and ionic liquids present compelling cases for their adoption.
Performance Comparison: Onium Salts at the Forefront
Quaternary ammonium and phosphonium salts, collectively known as onium salts, are the most widely used phase transfer catalysts. Their performance is dictated by the nature of the organic substituents on the nitrogen or phosphorus atom, which influences their lipophilicity and stability.
A key differentiator between phosphonium and ammonium salts is their thermal and chemical stability. Phosphonium salts generally exhibit superior stability, particularly in the presence of strong bases and at elevated temperatures.[1][2] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficacy and introduce impurities.[1][2]
Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate (B1203000) with Butyl Bromide [1]
| Catalyst | Type | Yield (%) |
| Tetrabutylphosphonium bromide | Quaternary Phosphonium Salt | 98 |
| This compound | Quaternary Phosphonium Salt | (Comparable performance expected to TBPB) |
| Aliquat 336 | Quaternary Ammonium Salt | 92 |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 91 |
Reaction Conditions: Sodium benzoate (1.2 equiv.), Butyl bromide (1.0 equiv.), Catalyst (1 mol%), Toluene/Water (1:1), 100°C, 8 hours.
Beyond Onium Salts: Crown Ethers and Ionic Liquids
Crown ethers and ionic liquids represent distinct classes of phase transfer catalysts with unique mechanisms and advantages.
Crown Ethers: These cyclic polyethers function by encapsulating a metal cation within their cavity, thereby forming a lipophilic complex that can be solubilized in the organic phase along with its counter-anion.[3][4] This mechanism is particularly effective for reactions involving solid inorganic salts.[4] Crown ethers are often more resistant to strong bases than quaternary ammonium salts.[4]
Ionic Liquids (ILs): Comprised entirely of ions, certain ionic liquids can act as both the solvent and the phase transfer catalyst.[5][6] Their properties, such as lipophilicity and anion-coordinating ability, can be finely tuned by modifying the cation and anion.[5] This "task-specific" nature makes them highly versatile. Furthermore, their low vapor pressure and potential for recyclability align with the principles of green chemistry.[5]
Experimental Protocols
General Experimental Protocol for O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
Materials:
-
Phenol (1.0 equiv.)
-
Alkyl halide (1.2 equiv.)
-
Base (e.g., 50% aq. NaOH or solid K₂CO₃)
-
Phase Transfer Catalyst (1-5 mol%)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol in the organic solvent.
-
Add the aqueous solution of the base or the solid base.
-
Add the phase transfer catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-100°C) and stir vigorously.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., distillation or column chromatography).
Visualizing the Catalytic Cycles
The following diagrams illustrate the mechanisms of action for the different classes of phase transfer catalysts.
Caption: Mechanism of Phase Transfer Catalysis by Quaternary Onium Salts.
Caption: Mechanism of Phase Transfer Catalysis by Crown Ethers.
Caption: Mechanism of Phase Transfer Catalysis by Ionic Liquids.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. brainly.com [brainly.com]
- 4. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Dual role of ionic liquids as phase transfer catalyst and solvent for glycosidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Phosphonium vs. Ammonium Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, thereby enhancing reaction rates and yields. The choice of catalyst is paramount to the success of these reactions, with quaternary ammonium (B1175870) and phosphonium (B103445) salts being the most prevalent. This guide provides an objective comparison of the performance of phosphonium and ammonium-based phase transfer catalysts, supported by experimental data, to aid in catalyst selection for specific synthetic applications.
Performance Comparison: Activity, Stability, and Applications
The efficacy of a phase transfer catalyst is determined by several factors, including its ability to transfer the reactant anion into the organic phase, its stability under the reaction conditions, and its overall impact on reaction kinetics and yield.
Catalytic Activity:
Both phosphonium and ammonium salts are effective in catalyzing a broad spectrum of phase transfer reactions. However, in certain applications, phosphonium-based catalysts have demonstrated superior performance. This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[1][2]
Thermal and Chemical Stability:
A significant advantage of phosphonium-based catalysts is their generally higher thermal and chemical stability compared to their ammonium counterparts.[1][3] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine.[1][2] This degradation can reduce catalyst efficiency and introduce impurities into the reaction mixture. Phosphonium salts, on the other hand, are not prone to Hofmann elimination, making them the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1][2]
Applications:
Both catalyst types are versatile and have been widely applied in various organic transformations, including:
-
Nucleophilic Substitution Reactions (SN2): Alkylation, etherification (e.g., Williamson ether synthesis), and esterification.[1]
-
Condensation Reactions: Aldol and Darzens condensations.[1]
-
Oxidation and Reduction Reactions: Permanganate and borohydride (B1222165) reactions in biphasic systems.[1]
-
Polymerization Reactions: PTC is employed in the synthesis of various polymers.[1]
The higher stability of phosphonium salts makes them particularly suitable for demanding industrial processes that may involve high temperatures or prolonged reaction times.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the performance of phosphonium and ammonium-based phase transfer catalysts in the alkylation of sodium benzoate (B1203000) with butyl bromide.
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium | 98 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Experimental Protocols
Objective: To compare the catalytic efficiency of a phosphonium salt and an ammonium salt in the synthesis of butyl benzoate.[2]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Deionized Water
-
Phosphonium Phase Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide)
-
Ammonium Phase Transfer Catalyst (e.g., Tetra Butyl Ammonium Bromide)
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of sodium benzoate (1 mole) and butyl bromide (1 mole) is prepared in a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water.[2]
-
The selected phase transfer catalyst (0.001 mol) is added to the reaction mixture.[2]
-
The mixture is heated to 60°C and stirred at a constant speed of 500 rpm.[2]
-
The reaction progress is monitored by tracking the consumption of sodium benzoate.[2]
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product, butyl benzoate.[2]
Visualizations
Caption: General mechanism of phase transfer catalysis.
References
A Comparative Guide to Purity Assessment of Synthesized Butyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for assessing the purity of synthesized Butyltriphenylphosphonium chloride, a widely used phase-transfer catalyst and synthetic reagent. We will explore High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Argentometric Titration, presenting their methodologies, comparative data, and a discussion of their respective advantages and limitations. This guide also includes a comparison with an alternative phosphonium (B103445) salt, Benzyltriphenylphosphonium chloride.
Introduction
This compound ((C₄H₉)P(C₆H₅)₃Cl) is a quaternary phosphonium salt vital in various organic syntheses, including as a phase-transfer catalyst and a precursor for Wittig reagents. The purity of this reagent is critical, as impurities can lead to side reactions, lower yields, and complications in downstream applications, particularly in pharmaceutical and fine chemical synthesis. Common impurities may include unreacted starting materials such as triphenylphosphine (B44618) and 1-chlorobutane (B31608), or byproducts like triphenylphosphine oxide. This guide details three prevalent methods for purity determination, offering a comparative framework to assist researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on factors such as the required accuracy, the nature of potential impurities, available equipment, and the desired level of structural information. Below is a summary of the key performance characteristics of HPLC, qNMR, and Argentometric Titration for the analysis of this compound.
| Parameter | HPLC-UV | Quantitative ¹H NMR (qNMR) | Argentometric Titration |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Signal intensity is directly proportional to the number of protons, compared against an internal standard. | Precipitation titration of chloride ions with a standardized silver nitrate (B79036) solution. |
| Information Provided | Purity based on peak area percentage of the main component and impurities. | Absolute purity, structural confirmation, and identification/quantification of proton-containing impurities. | Molar concentration of chloride ions. |
| Typical Purity Range | >98% | >99% | Provides halide content, not overall purity. |
| Key Advantages | High sensitivity for detecting trace impurities, widely available. | Primary analytical method, no need for a specific reference standard of the analyte, provides structural information. | Simple, cost-effective, and specific for halide content. |
| Key Limitations | Assumes all components have a similar UV response, requires a reference standard for accurate quantification. | Lower sensitivity than HPLC for trace impurities, requires a certified internal standard. | Only determines the chloride content, does not detect non-ionic impurities. |
| Sample Throughput | Moderate to high. | Low to moderate. | High. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating and quantifying components of a mixture. For this compound, a reverse-phase method is typically employed.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an acidic modifier. For example, a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid can be effective[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the phenyl groups absorb, typically around 220 nm or 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, a calibration curve can be constructed using a certified reference standard. Potential impurities to monitor include triphenylphosphine and triphenylphosphine oxide, which will have different retention times.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Methodology:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte. For this compound, a suitable internal standard could be maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long delay to ensure full relaxation of all protons, typically 5 times the longest T1 relaxation time (e.g., 30-60 seconds).
-
Number of Scans: 8 to 16 scans.
-
-
Data Analysis:
-
Integrate a well-resolved, unique signal of this compound (e.g., the triplet of the terminal methyl group of the butyl chain).
-
Integrate a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Identifying Impurities by ¹H NMR:
-
Triphenylphosphine: Signals in the aromatic region, typically around 7.3-7.5 ppm[2].
-
Triphenylphosphine oxide: Aromatic signals slightly downfield from triphenylphosphine, often observed between 7.4 and 7.8 ppm[3][4].
-
1-Chlorobutane: Characteristic signals for the butyl chain, with the methylene (B1212753) group attached to the chlorine appearing most downfield at approximately 3.5 ppm[1][5][6][7].
Argentometric Titration for Chloride Content
This classical titration method is used to determine the concentration of chloride ions in the sample.
Methodology:
-
Titrant: Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).
-
Indicator: Potassium chromate (B82759) (K₂CrO₄) solution (e.g., 5% w/v).
-
Procedure (Mohr Method):
-
Accurately weigh approximately 200-300 mg of the synthesized this compound and dissolve it in about 50 mL of deionized water in an Erlenmeyer flask.
-
Add 1 mL of the potassium chromate indicator solution. The solution will turn yellow.
-
Titrate with the standardized silver nitrate solution with constant swirling. A white precipitate of silver chloride will form.
-
The endpoint is reached at the first appearance of a permanent reddish-brown color due to the formation of silver chromate[8][9][10][11].
-
-
Calculation: The amount of chloride is calculated from the volume of AgNO₃ solution used. This method provides the percentage of chloride in the sample, which can be compared to the theoretical percentage in pure this compound.
Alternative Compound Comparison: Benzyltriphenylphosphonium chloride
Benzyltriphenylphosphonium chloride is another commonly used phosphonium salt and serves as a good alternative for comparison. Its purity can be assessed using similar analytical techniques.
| Parameter | This compound | Benzyltriphenylphosphonium chloride |
| Molecular Formula | C₂₂H₂₄ClP | C₂₅H₂₂ClP |
| Molecular Weight | 354.85 g/mol | 388.87 g/mol |
| Typical Purity (Commercial) | ≥98% (Titration)[2] | ≥99% (Titration)[5] |
| HPLC Analysis | Amenable to reverse-phase HPLC. | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with phosphoric acid has been described[1]. |
| ¹H NMR Signals | Distinct signals for the butyl group protons. | Characteristic signal for the benzylic methylene protons (CH₂)[12][13]. |
| ³¹P NMR Signal | Expected to have a characteristic ³¹P chemical shift. | A ³¹P NMR signal is reported at approximately 23.8 ppm[14]. |
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for purity assessment and a decision-making process for selecting the appropriate analytical method.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using HPLC-UV, qNMR, and argentometric titration. Each method offers distinct advantages. HPLC-UV is ideal for detecting trace impurities, qNMR provides absolute purity and structural information without the need for a specific reference standard, and argentometric titration offers a simple and cost-effective way to determine halide content. For a comprehensive characterization of the synthesized product, a combination of these methods is recommended. For example, qNMR can be used to determine the absolute purity of the main component, while HPLC can be employed to profile and quantify trace organic impurities. Argentometric titration can then confirm the correct halide content. This multi-faceted approach ensures a thorough and reliable assessment of the purity of this compound, which is essential for its successful application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. Triphenylphosphine oxide(791-28-6) 1H NMR spectrum [chemicalbook.com]
- 5. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-Chlorobutane(109-69-3) 1H NMR spectrum [chemicalbook.com]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. NEMI Method Summary - 4500-Cl- B [nemi.gov]
- 11. Argentometric Titration | PPTX [slideshare.net]
- 12. H-1 NMR Spectrum [acadiau.ca]
- 13. Benzyltriphenylphosphonium chloride(1100-88-5) 1H NMR [m.chemicalbook.com]
- 14. P-31 NMR Spectrum [acadiau.ca]
literature review of Butyltriphenylphosphonium chloride applications
An Objective Guide to the Applications of Butyltriphenylphosphonium Chloride for Researchers and Drug Development Professionals
This compound (BTPC) is a versatile quaternary phosphonium (B103445) salt with a wide range of applications in organic synthesis, polymer chemistry, and biomedicine. Its efficacy as a phase transfer catalyst, a precursor for Wittig reagents, a component in the synthesis of ionic liquids, and a targeting moiety in drug delivery systems makes it a valuable tool for researchers. This guide provides a comprehensive comparison of BTPC's performance with alternative compounds and methodologies, supported by experimental data and detailed protocols.
As a phase transfer catalyst (PTC), this compound facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. The bulky and lipophilic triphenylphosphonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.
Performance Comparison: BTPC Analogs vs. Quaternary Ammonium (B1175870) Salts
Phosphonium salts like BTPC are often compared to quaternary ammonium salts for their efficacy as phase transfer catalysts. A key advantage of phosphonium salts is their higher thermal stability compared to quaternary ammonium salts, which can be susceptible to Hofmann elimination at elevated temperatures.
The following table summarizes the performance of a phosphonium salt (Tetraphenylphosphonium bromide, a close analog of BTPC) against common quaternary ammonium salt catalysts in the alkylation of sodium benzoate (B1203000) with butyl bromide.
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Quaternary Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 91 |
Experimental Protocol: Nucleophilic Substitution
Objective: To synthesize 1-cyanooctane from 1-chlorooctane (B87089) using a phase transfer catalyst.
Materials:
-
1-chlorooctane
-
Sodium cyanide (NaCN)
-
This compound (BTPC)
-
Water
Procedure:
-
A mixture of 1-chlorooctane (10 mmol), sodium cyanide (20 mmol), and this compound (1 mol%) in a biphasic system of toluene (20 mL) and water (20 mL) is prepared.
-
The mixture is stirred vigorously at 105°C.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-cyanooctane.
Workflow Diagram:
Safety Operating Guide
Proper Disposal of Butyltriphenylphosphonium Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of butyltriphenylphosphonium chloride (CAS No. 13371-17-0), a compound recognized as hazardous. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][2] Inhalation of dust may also lead to respiratory irritation.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations.
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Skin Protection: Protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with federal, state, and local environmental regulations.[3][4]
Step 1: Waste Collection
-
Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
-
Avoid mixing this waste with other chemical waste, particularly strong oxidizing agents or bases, as it is incompatible with these substances.[2]
Step 2: Spill Management In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spread of the material. Avoid generating dust.
-
Cleanup: Carefully sweep or vacuum the spilled solid material and place it into a suitable container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
Step 3: Final Disposal
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[2][3]
-
Do not dispose of this chemical down the drain or in regular trash. It is classified as highly hazardous to water (WGK 3).[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and classification data for this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | [2][3] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Toxicological Data | LD50 Oral (Rat) | 320 mg/kg |
| Storage Class | 10 - 13 (Other liquids and solids) | [3] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [3] |
| UN Number (Transport) | UN3464 | [2][4] |
| Transport Hazard Class | 6.1 (Toxic solid) | [2][4] |
| CERCLA Reportable Quantity | Not applicable | [2] |
Experimental Protocols
The toxicological data presented in this guide, specifically the LD50 value, is determined through standardized experimental protocols. The oral LD50 for rats is typically determined by administering varying doses of the substance to a group of rats and observing the mortality rate over a specified period. The dose that is lethal to 50% of the test population is recorded as the LD50.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Butyltriphenylphosphonium chloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Butyltriphenylphosphonium chloride. It offers procedural, step-by-step guidance to ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specifications |
| Eye & Face Protection | Chemical splash goggles providing a complete seal around the eyes are mandatory. A full-face shield must be worn over the safety goggles, especially when handling larger quantities or when there is a splash risk.[3][4] |
| Hand Protection | Chemical-resistant gloves are required. Double gloving with an inner nitrile glove and an outer, more resistant glove (e.g., butyl rubber or laminate) is strongly recommended.[3] |
| Body Protection | A flame-resistant, fully buttoned laboratory coat is the minimum requirement. For handling larger quantities or in situations with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[3][4] |
| Foot Protection | Sturdy, closed-toe shoes made of a non-porous material are mandatory in the laboratory.[3] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[3][4][5] If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.
Operational Plan:
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[4]
-
Handling:
-
Storage:
Spill and Waste Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: For small spills, carefully collect the material using a vacuum or by sweeping and place it into a designated, labeled, and sealed container for hazardous waste.[4] Avoid generating dust during cleanup.[4]
-
Neutralization (for small residues): The remaining residue can be neutralized by slowly adding it to a stirred slurry of sodium bicarbonate in a non-reactive solvent such as toluene.[3]
Waste Disposal:
-
All waste containing this compound must be disposed of in accordance with federal, state, and local regulations.[4]
-
Dispose of the chemical and its container at an approved waste disposal plant.[1][6] Do not dispose of it down the drain.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
